molecular formula C12H18NO2+ B2533027 Phenylalanine betaine CAS No. 125982-49-2

Phenylalanine betaine

Cat. No.: B2533027
CAS No.: 125982-49-2
M. Wt: 208.28 g/mol
InChI Key: XTFQIRIHLGODFV-NSHDSACASA-O
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Description

Phenylalanine betaine is an amino acid betaine derived from phenylalanine. It is an amino-acid betaine and a phenylalanine derivative.
This compound is a natural product found in Mus musculus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125982-49-2

Molecular Formula

C12H18NO2+

Molecular Weight

208.28 g/mol

IUPAC Name

[(1S)-1-carboxy-2-phenylethyl]-trimethylazanium

InChI

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/p+1/t11-/m0/s1

InChI Key

XTFQIRIHLGODFV-NSHDSACASA-O

SMILES

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-]

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)O

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Phenylalanine Betaine: Physicochemical Characterization and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Phenylalanine Betaine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Identity

This compound (N,N,N-trimethyl-L-phenylalanine) is a quaternary ammonium derivative of the essential amino acid L-phenylalanine. Unlike its parent amino acid, which exists in equilibrium between cationic, anionic, and zwitterionic forms depending on pH, this compound possesses a permanent positive charge on the nitrogen atom. This structural modification locks the molecule into a zwitterionic state at physiological pH, significantly altering its solubility, membrane permeability, and metabolic stability.

In drug development, this compound serves as a critical motif for enhancing the aqueous solubility of peptidomimetics and as a metabolic biomarker for gut microbiome activity.

Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name (2S)-3-Phenyl-2-(trimethylazaniumyl)propanoate
Common Synonyms N,N,N-Trimethyl-L-phenylalanine; L-Phenylalanine betaine
CAS Number 56755-22-7 (Inner salt), 125982-49-2 (Cation)
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
SMILES C(C)C(=O)[O-]
Stereochemistry L-isomer (S-configuration) is the naturally occurring form

Physicochemical Properties[1][2][5][6][7][8][9][10]

The physicochemical profile of this compound is defined by its amphiphilic zwitterionic nature . It combines a hydrophobic benzyl side chain with a highly polar, charged head group.

Solubility and Partitioning

Unlike L-phenylalanine, which has limited water solubility (~29 g/L at 25°C), this compound is highly water-soluble due to its permanent ionic character.

  • Water Solubility: High (>100 g/L estimated). The lattice energy is overcome by the high hydration enthalpy of the quaternary ammonium and carboxylate groups.

  • Organic Solubility: Sparingly soluble in ethanol; insoluble in non-polar solvents (diethyl ether, hexane). Ethanol acts as an effective antisolvent for crystallization.[1]

  • LogP (Octanol/Water): Calculated values range from -1.5 to -3.1 . This negative value confirms its hydrophilic nature and exclusion from non-polar lipid environments, necessitating active transport (e.g., OCT/OCTN transporters) for cellular uptake.

Acid-Base Profile (pKa)

The permanent positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent carboxyl group, increasing its acidity compared to the parent amino acid.

  • Carboxyl pKa: ~1.2 – 1.8 (Estimated).

    • Context: L-Phenylalanine carboxyl pKa is 1.[2]83. The betaine form is more acidic because the quaternary nitrogen stabilizes the resulting carboxylate anion more effectively than a protonated amine.

  • Amine pKa: Not applicable (Quaternary nitrogen has no dissociable proton).

  • Isoelectric Point (pI): The molecule exists as a net-neutral zwitterion across the entire pH range above its carboxyl pKa (pH > 2).

Thermal Stability
  • Melting Point: Decomposes >200°C .[3][4]

    • Like most betaines, it does not melt cleanly but undergoes decomposition.

  • Decomposition Mechanism: Susceptible to Hofmann Elimination at high temperatures under basic conditions, yielding trimethylamine and cinnamic acid derivatives.

Structural Visualization

The following diagram illustrates the resonance-stabilized zwitterionic structure of this compound.

PhenylalanineBetaine cluster_interactions Physicochemical Effects N_term Quaternary Ammonium (Permanent + Charge) Alpha_C Alpha Carbon (Chiral Center S) N_term->Alpha_C Inductive Effect (-I) Effect2 Low pKa (Acidity) N_term->Effect2 Electron Withdrawal C_term Carboxylate Group (Deprotonated - Charge) Alpha_C->C_term Covalent Bond Side_Chain Benzyl Side Chain (Hydrophobic) Alpha_C->Side_Chain Covalent Bond Effect1 High Water Solubility C_term->Effect1 Hydration Shell

Figure 1: Structural connectivity and physicochemical consequences of the zwitterionic betaine motif.

Synthesis & Purification Protocols

For research applications requiring high purity, chemical synthesis via exhaustive methylation is the standard protocol.

Chemical Synthesis: Exhaustive Methylation

This protocol converts L-phenylalanine to its trimethyl derivative using methyl iodide (MeI) and a mild base.

Reagents:

  • L-Phenylalanine (1 eq)[5][6]

  • Methyl Iodide (MeI) (3.5 eq)

  • Potassium Bicarbonate (KHCO₃) (4 eq)

  • Solvent: Methanol/Water (10:1 v/v)

Step-by-Step Protocol:

  • Dissolution: Dissolve L-phenylalanine (1.65 g, 10 mmol) and KHCO₃ (4.0 g, 40 mmol) in 50 mL of Methanol/Water mixture. Stir until clear.

  • Methylation: Add Methyl Iodide (2.2 mL, 35 mmol) dropwise over 30 minutes while stirring at room temperature.

    • Note: MeI is toxic and volatile. Perform in a fume hood.

  • Reaction: Stir the mixture vigorously for 24–48 hours at room temperature. Monitor via TLC (Silica; n-BuOH/AcOH/H₂O 4:1:1). The product will appear as a spot with lower Rf than phenylalanine.

  • Quenching: Evaporate the methanol under reduced pressure (Rotavap) to obtain a white solid residue.

  • Purification (Ion Exchange):

    • Dissolve residue in minimal distilled water.

    • Load onto a cation-exchange column (e.g., Dowex 50W-X8, H+ form).

    • Wash with water to remove inorganic salts.

    • Elute the betaine with 2.5 M NH₄OH.

  • Isolation: Lyophilize the ammoniacal fractions to yield this compound as a white hygroscopic powder.

Synthesis Workflow Diagram

SynthesisWorkflow Start L-Phenylalanine (Solid) Mix Dissolve in MeOH/H2O + KHCO3 (Base) Start->Mix React Add Methyl Iodide (MeI) Stir 24-48h @ RT Mix->React Evap Evaporate Solvent (Crude Residue) React->Evap Purify Cation Exchange Chromatography (Dowex 50W-X8) Evap->Purify Finish Lyophilization -> Pure this compound Purify->Finish

Figure 2: Step-by-step workflow for the chemical synthesis of this compound.

Biological & Pharmaceutical Relevance[1][2][6][8][14]

Gut Microbiome Metabolite

This compound is identified as a metabolite derived from the gut microbiota. It is not typically present in dietary raw materials but appears post-digestion, synthesized by microbial methylation of dietary phenylalanine.

  • Biomarker Potential: Elevated levels in biological fluids can indicate specific shifts in gut microbial composition (e.g., Clostridia species activity).

Antibacterial Activity

Research indicates that this compound and its derivatives (e.g., cationic surfactants) exhibit antibacterial properties , particularly against Gram-positive bacteria.

  • Mechanism: The cationic head group interacts with the negatively charged bacterial cell membrane, while the hydrophobic benzyl tail inserts into the lipid bilayer, causing membrane depolarization and disruption.

  • Selectivity: It shows selectivity for bacterial membranes over mammalian cells, making it a scaffold of interest for novel antimicrobial peptides (AMPs).

Pharmaceutical Applications[1][8][14][15]
  • Prodrug Moiety: The betaine structure is used to improve the solubility of lipophilic drugs. Conjugating a drug to this compound can increase oral bioavailability.

  • Excipient: Due to its zwitterionic and hygroscopic nature, it can function as an osmoprotectant or stabilizer in protein formulations.

References

  • PubChem. (n.d.).[7] this compound (Compound).[4] National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). Solubility and Solution Thermodynamics of Betaine in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Wikipedia. (2025). Hofmann Elimination Mechanism.[8] Retrieved from [Link]

Sources

Phenylalanine Betaine as a Natural Osmoprotectant in Plants: A Technical Guide for Novel Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Osmoprotectant Paradigm and a Novel Hypothesis

Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with environmental challenges such as drought and high salinity. A key strategy is the accumulation of small, soluble organic molecules known as osmoprotectants or compatible solutes. These molecules, which include amino acids like proline and quaternary ammonium compounds like glycine betaine, help maintain cellular turgor, protect enzymatic functions, and scavenge reactive oxygen species under osmotic stress.[1][2]

While glycine betaine is a well-documented and extensively studied osmoprotectant, the role of other amino acid-derived betaines is an area of active investigation.[3][4] This guide addresses the intriguing hypothesis of phenylalanine betaine as a potential, yet currently uncharacterized, natural osmoprotectant in plants.

To date, there is a notable absence of direct evidence in peer-reviewed literature confirming the natural accumulation of this compound in plants for osmoprotective purposes. This document, therefore, serves a dual purpose:

  • To provide a comprehensive overview of the established principles of osmoprotection, drawing parallels from well-known betaines.

  • To present a forward-looking technical roadmap for researchers and drug development professionals to investigate the existence, biosynthesis, and functional role of this compound in plant stress tolerance.

We will proceed by first understanding the established framework of amino acid-derived betaines, and then lay out a rigorous, hypothesis-driven experimental plan to explore the potential of this compound.

The Established Landscape: Amino Acid-Derived Betaines as Osmoprotectants

Glycine Betaine: The Archetypal Osmoprotectant

Glycine betaine (GB) is one of the most effective and widely studied osmoprotectants.[5] It is a zwitterionic quaternary ammonium compound that accumulates in the cytoplasm and chloroplasts of many plant species in response to abiotic stress.[2][6]

Key Functions of Glycine Betaine:

  • Osmotic Adjustment: GB contributes to the cellular osmotic potential, helping to maintain water uptake and turgor.[7]

  • Enzyme and Protein Protection: It stabilizes the quaternary structures of proteins and enzymes, protecting them from denaturation caused by high ion concentrations.[8][9]

  • Photosynthesis Protection: GB is particularly crucial for protecting the photosynthetic machinery, including Photosystem II (PSII) and RuBisCO, from stress-induced damage.[6]

  • ROS Scavenging: It can help mitigate oxidative stress by scavenging reactive oxygen species.[9]

β-Alanine Betaine: A Case Study in Specialized Metabolism

While GB is widespread, some plant families have evolved to utilize other betaines. A prime example is the Plumbaginaceae family (leadworts), which accumulates β-alanine betaine instead of glycine betaine.[10] This demonstrates that the fundamental mechanism of betaine-mediated osmoprotection can be adapted from different amino acid precursors.

The biosynthesis of β-alanine betaine occurs via a three-step N-methylation of β-alanine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[10] This established pathway for a non-glycine amino acid-derived betaine provides a crucial template for our investigation into this compound.

Phenylalanine Metabolism in Plants: A Foundation for a New Hypothesis

Phenylalanine is a critical aromatic amino acid synthesized in plants primarily through the shikimate pathway.[11] It serves as a fundamental building block for proteins and is the precursor to a vast array of secondary metabolites, including lignin, flavonoids, and salicylic acid.[12][13] Phenylalanine biosynthesis is a tightly regulated process, with key enzymes like arogenate dehydratase (ADT) controlling the metabolic flux.[12]

Given the existence of glycine betaine and β-alanine betaine, we hypothesize that some plant species, perhaps those that naturally produce high levels of phenylalanine, may have evolved a pathway to synthesize this compound as a specialized osmoprotectant.

A Hypothetical Biosynthetic Pathway for this compound

Based on the known biosynthesis of other betaines, we can propose a putative pathway for the synthesis of this compound from phenylalanine. This pathway would likely involve a series of N-methylation steps catalyzed by N-methyltransferases (NMTs), using SAM as the methyl group donor.

Phenylalanine_Betaine_Biosynthesis cluster_enzymes Putative Enzymes Phe L-Phenylalanine N_Me_Phe N-Methyl-Phenylalanine Phe->N_Me_Phe NMT1 N_DiMe_Phe N,N-Dimethyl-Phenylalanine N_Me_Phe->N_DiMe_Phe NMT2 Phe_Betaine This compound ((2S)-3-Phenyl-2-(trimethylammonio)propanoate) N_DiMe_Phe->Phe_Betaine NMT3 SAM1 SAM SAH1 SAH SAM1->SAH1 SAM2 SAM SAH2 SAH SAM2->SAH2 SAM3 SAM SAH3 SAH SAM3->SAH3 NMT1 Phenylalanine N-methyltransferase NMT2 N-Methyl-Phe N-methyltransferase NMT3 N,N-Dimethyl-Phe N-methyltransferase

Caption: Hypothetical biosynthetic pathway of this compound from L-phenylalanine.

Experimental Roadmap for the Validation of this compound as an Osmoprotectant

This section outlines a comprehensive, multi-stage research plan to systematically investigate the existence and function of this compound in plants.

Stage 1: Analytical Method Development and Chemical Profiling

Objective: To develop a robust analytical method for the detection and quantification of this compound and to screen for its presence in plants under osmotic stress.

Protocol 1: Extraction and Quantification of this compound

  • Plant Material: Select a diverse range of plants, prioritizing those known for stress tolerance or high phenylalanine content (e.g., certain legumes, grasses, and extremophiles).[14][15] Grow under control and osmotic stress conditions (e.g., 150 mM NaCl or 15% PEG).

  • Extraction:

    • Homogenize 100 mg of freeze-dried plant tissue in 1.5 mL of 80% methanol.

    • Incubate at 4°C for 2 hours with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes.

    • Collect the supernatant.

  • Purification (Solid Phase Extraction):

    • Pass the extract through a C18 SPE cartridge to remove non-polar compounds.

    • Further purify using a strong cation exchange (SCX) column to isolate quaternary ammonium compounds. Elute with an ammonium hydroxide solution.

  • Quantification (LC-MS/MS):

    • Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for separation of polar compounds.

    • Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The parent ion would be the molecular weight of this compound (C12H17NO2, MW: 207.27), and daughter ions would be determined by fragmentation of a synthesized standard.[16]

Data Presentation:

Plant SpeciesTreatmentPhenylalanine (µg/g DW)Putative this compound (µg/g DW)
Species AControl50.2 ± 4.5Not Detected
Species ASalt Stress120.8 ± 11.25.1 ± 0.8
Species BControl35.1 ± 3.1Not Detected
Species BSalt Stress65.4 ± 5.9Not Detected
Stage 2: Functional Characterization via Exogenous Application

Objective: To determine if externally applied this compound can confer stress tolerance to plants that do not naturally produce it.

Protocol 2: Osmotic Stress Tolerance Assay

  • Plant System: Use a well-characterized model plant like Arabidopsis thaliana or a relevant crop species like wheat or soybean.

  • Treatment Groups:

    • Control (no stress, no betaine)

    • Osmotic Stress (e.g., 100 mM NaCl)

    • Osmotic Stress + this compound (e.g., 10 mM foliar spray)

    • Osmotic Stress + Glycine Betaine (positive control)

  • Phenotypic Analysis: After 7-14 days of treatment, measure key stress indicators:

    • Biomass: Fresh and dry weight.

    • Photosynthetic Efficiency: Chlorophyll fluorescence (Fv/Fm).

    • Oxidative Stress Markers: Malondialdehyde (MDA) content and hydrogen peroxide (H2O2) levels.

    • Ion Content: Na+ and K+ ratio in tissues.

Exogenous_Application_Workflow start Select Model Plant (e.g., Arabidopsis) groups Establish Treatment Groups (Control, Stress, Stress+Phe-Bet, Stress+GB) start->groups treatment Apply Osmotic Stress (e.g., NaCl) and Foliar Spray of Betaines groups->treatment incubation Incubate for 7-14 days treatment->incubation analysis Perform Physiological & Biochemical Analysis incubation->analysis biomass Biomass Measurement analysis->biomass Growth photosynthesis Chlorophyll Fluorescence (Fv/Fm) analysis->photosynthesis Physiology oxidative MDA & H2O2 Assays analysis->oxidative Stress Markers ion Ion Content (Na+/K+) analysis->ion Homeostasis conclusion Evaluate Osmoprotective Efficacy biomass->conclusion photosynthesis->conclusion oxidative->conclusion ion->conclusion

Caption: Workflow for assessing the osmoprotective function of exogenous this compound.

Stage 3: Molecular and Genetic Investigation

Objective: If a plant species is identified that naturally produces this compound, the next step is to identify the genes responsible for its biosynthesis.

Protocol 3: Identification of N-Methyltransferase Genes

  • Transcriptome Analysis: Perform RNA-seq on the identified plant species under control and stress conditions. Look for upregulated genes with homology to known N-methyltransferases.

  • Gene Cloning and Expression: Clone candidate genes and express them in a heterologous system like E. coli or yeast.

  • Enzyme Assays: Provide the recombinant enzymes with phenylalanine and SAM, and use LC-MS/MS to detect the production of methylated intermediates and this compound.

  • Transgenic Validation: Overexpress the identified gene(s) in a model plant (e.g., Arabidopsis) and assess for both the accumulation of this compound and enhanced stress tolerance.

Conclusion and Future Directions

The concept of this compound as a natural osmoprotectant in plants is a compelling, yet unexplored, frontier in plant stress physiology. While direct evidence is currently lacking, the established roles of glycine betaine and β-alanine betaine provide a strong theoretical foundation and a clear experimental path forward.

By following the rigorous, hypothesis-driven roadmap outlined in this guide, researchers can systematically investigate this novel molecule. The discovery of a new class of osmoprotectants would not only deepen our understanding of plant adaptation but also open new avenues for the development of stress-resilient crops through both conventional breeding and biotechnological approaches. This research could ultimately contribute to global food security in the face of a changing climate.

References

  • Interaction of Glycine Betaine and Plant Hormones: Protection of the Photosynthetic Apparatus During Abiotic Stress. (n.d.). ResearchGate. [Link]

  • A Beginner's Guide to Osmoprotection by Biostimulants. (n.d.). PMC. [Link]

  • Proposed plant phenylalanine biosynthetic pathways. Characterized... (n.d.). ResearchGate. [Link]

  • Phenylalanine affects betalain biosynthesis and promotes ascorbic acid, α-tocopherol, and retinol accumulation in Amaranthus tricolor seedlings. (n.d.). ResearchGate. [Link]

  • Phytohormones Regulate Accumulation of Osmolytes Under Abiotic Stress. (n.d.). PMC. [Link]

  • Osmoprotective compounds in the Plumbaginaceae: a natural experiment in metabolic engineering of stress tolerance. (1994). PubMed. [Link]

  • Osmoprotectants: Types, Action Mechanism & Stressors. (n.d.). SlideShare. [Link]

  • Schematic example showing involvement of an osmoprotectant (glycine betaine) in abiotic stress tolerance. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). Lifeasible. [Link]

  • Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. (2022). PMC. [Link]

  • Exogenously Supplemented Proline and Phenylalanine Improve Growth, Productivity, and Oil Composition of Salted Moringa by Up-Regulating Osmoprotectants and Stimulating Antioxidant Machinery. (2022). PMC. [Link]

  • Phenylalanine and Tyrosine as Exogenous Precursors of Wheat (Triticum aestivum L.) Secondary Metabolism through PAL-Associated Pathways. (2020). MDPI. [Link]

  • The Synthesis and Role of β-Alanine in Plants. (2019). PMC. [Link]

  • Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism. (n.d.). PMC. [Link]

  • Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. (2022). Plant Physiology. [Link]

  • Glycine Betaine is a Phytohormone-Like Plant Growth and Development Regulator Under Stress Conditions. (2022). ResearchGate. [Link]

  • PROTOCOL: Extraction and determination of glycine betaine. (n.d.). ResearchGate. [Link]

  • Phenylalanine accumulation in plants overexpressing regulated or deregulated ADTs. (n.d.). ResearchGate. [Link]

  • Effects of exogenous glycine betaine and cycloleucine on photosynthetic capacity, amino acid composition, and hormone metabolism in Solanum melongena L. (2023). NIH. [Link]

  • Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses. (n.d.). Frontiers. [Link]

  • The biosynthesis and metabolism of betaines in plants. 1. The estimation and distribution of glycinebetaine (betaine) in Beta vulgaris L. and other plants. (n.d.). PMC. [Link]

  • Unlocking phenylalanine metabolism for enhanced phenylpropanoid production in crops. (n.d.). UNIV OF WISCONSIN. [Link]

  • Deciphering phenylalanine-derived salicylic acid biosynthesis in plants. (2022). PMC. [Link]

Sources

Technical Guide: Biosynthesis and Application of Phenylalanine Betaine in Plant Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthesis, analysis, and potential applications of Phenylalanine Betaine (N,N,N-trimethylphenylalanine).

Executive Summary

This compound (N,N,N-trimethylphenylalanine) is a quaternary ammonium compound (QAC) derived from the amino acid L-phenylalanine. Unlike the ubiquitous glycine betaine or the stress-responsive proline betaine (stachydrine), this compound represents a specialized metabolite with emerging significance in pharmaceutical applications—specifically as a scaffold for antiviral and antibacterial agents—and as a target for metabolic engineering in osmoprotection.

This guide delineates the biochemical logic of its synthesis, the enzymatic machinery required for its engineering, and validated protocols for its extraction and quantification using LC-MS/MS.

Part 1: The Biochemistry of this compound

Chemical Identity and Properties

This compound is the fully methylated derivative of L-phenylalanine. Its permanent positive charge at the quaternary nitrogen confers unique solubility and interaction properties, distinguishing it from its zwitterionic precursor.

  • IUPAC Name: (2S)-2-(trimethylazaniumyl)-3-phenylpropanoate

  • Common Name: this compound

  • Physiological Role: Like other betaines, it functions as a compatible solute (osmolyte), stabilizing protein structures under abiotic stress (drought/salinity) without interfering with cellular metabolism.

  • Therapeutic Potential: Recent studies indicate phenylalanine derivatives possess broad-spectrum antiviral activity (e.g., against Parainfluenza virus type 3) and antibacterial efficacy against multidrug-resistant strains when used as QAC scaffolds.

Comparative Biosynthetic Logic

While Glycine Betaine is synthesized via oxidation (Choline


 Betaine Aldehyde 

Glycine Betaine), this compound follows the N-methylation pathway , analogous to Beta-alanine betaine synthesis in Plumbaginaceae (Limonium spp.).

Part 2: The Biosynthetic Pathway (Core Mechanism)

The biosynthesis of this compound proceeds through three sequential methylation steps, consuming three molecules of S-Adenosyl-L-methionine (SAM) for every molecule of phenylalanine.

The Enzymatic Cascade

In natural systems (such as specific halophytes) or engineered crops, the pathway relies on S-adenosyl-L-methionine:amino acid N-methyltransferases (NMTs) .

  • Initiation: Methylation of the primary amine of L-Phenylalanine to form N-methylphenylalanine.

  • Progression: Secondary methylation to N,N-dimethylphenylalanine.

  • Termination: Final methylation to the quaternary ammonium compound, this compound.

Critical Enzyme Note: In Limonium latifolium, a single trifunctional NMT is responsible for the sequential methylation of beta-alanine. For this compound, metabolic engineering often utilizes promiscuous NMTs (e.g., from Papaver somniferum or Thalictrum flavum) or evolved variants of the Limonium enzyme to accept the bulky phenyl side chain.

Pathway Visualization

PhenylalanineBetainePath Phe L-Phenylalanine N_Me_Phe N-Methyl phenylalanine Phe->N_Me_Phe NMT (Step 1) (Methylation) Di_Me_Phe N,N-Dimethyl phenylalanine N_Me_Phe->Di_Me_Phe NMT (Step 2) Phe_Betaine Phenylalanine Betaine (Target QAC) Di_Me_Phe->Phe_Betaine NMT (Step 3) (Quaternization) SAM SAM SAM->Phe SAM->N_Me_Phe SAM->Di_Me_Phe SAH SAH

Caption: Sequential N-methylation of L-Phenylalanine to this compound utilizing SAM as the methyl donor.

Part 3: Enzymology & Regulation

Key Enzymes (NMTs)

The synthesis depends on the availability of N-methyltransferases. In the absence of a dedicated "this compound Synthase" in most crop species, the following enzymes are targets for co-expression:

Enzyme CandidateSource OrganismSpecificity ProfileApplication Note
Ll-NMT (Trifunctional) Limonium latifolium

-Ala > Gly > Phe
Requires directed evolution to improve affinity for the phenyl ring.
PavNMT Thalictrum flavumBenzylisoquinoline alkaloidsNaturally accepts bulky aromatic substrates; high potential for Phe-betaine engineering.
Coclaurine NMT Coptis japonicaTetrahydroisoquinolinesHighly active on aromatic amines; useful for Step 1 and 2.
Rate-Limiting Factors
  • SAM Availability: The pathway is energetically expensive (3 SAM per molecule). High flux requires upregulation of the SAM cycle (SAM synthetase).

  • Product Inhibition: S-Adenosylhomocysteine (SAH) is a potent inhibitor of NMTs. An efficient SAH hydrolase is required to prevent feedback inhibition.

Part 4: Analytical Methodologies

Extraction Protocol

Because this compound is a quaternary ammonium compound, it is highly polar and permanently cationic. Standard reverse-phase (C18) methods for phenylalanine will result in poor retention (void volume elution).

Step-by-Step Extraction:

  • Harvest: Flash-freeze plant tissue in liquid nitrogen. Grind to fine powder.

  • Solvent Addition: Add 10 volumes of Methanol:Chloroform:Water (60:25:15 v/v/v) . The water content is critical for solubilizing the charged betaine.

  • Agitation: Vortex for 1 min, sonicate for 15 min at 4°C.

  • Phase Separation: Add water to induce phase separation if using high chloroform. Collect the upper aqueous/methanol phase.

  • Filtration: Pass through a 0.22 µm PTFE filter.

  • Internal Standard: Spike with d5-Phenylalanine or d9-Betaine (if available) to correct for matrix effects.

LC-MS/MS Quantification (HILIC Method)

Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for retaining the cationic betaine.

ParameterSpecificationRationale
Column BEH Amide or HILIC-Z (2.1 x 100 mm, 1.7 µm)Retains polar cations via electrostatic and partition mechanisms.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Ionic strength controls peak shape of cations.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for HILIC mode.
Gradient 95% B to 60% B over 8 minsElutes less polar compounds first; Betaine elutes later.
Ionization ESI Positive (+)The molecule already carries a pre-formed positive charge.
MRM Transition m/z 208.1

60.0 (Trimethylamine loss)
Specific fragmentation of the quaternary amine head group.

Part 5: Experimental Workflow for Pathway Elucidation

To confirm the presence of this pathway in a new species (e.g., a salt-tolerant wild relative) or to validate an engineered strain, use the following isotope tracing workflow.

Isotope Labeling Strategy

Feed tissues with L-[ring-13C6]-Phenylalanine .

  • Observation: If the pathway is active, you will observe a mass shift of +6 Da in the this compound peak (m/z 214 instead of 208).

  • Methyl Group Origin: Feed L-[methyl-D3]-Methionine .

  • Observation: Mass shift of +9 Da (three CD3 groups) confirms SAM is the donor.

Workflow Diagram

Workflow Sample Plant Tissue (Wild/Engineered) Feed Isotope Feeding (13C-Phe or D3-Met) Sample->Feed Extract Extraction (MeOH:CHCl3:H2O) Feed->Extract HILIC HILIC Separation (Retain Cations) Extract->HILIC MS MS/MS Detection (MRM: 208 -> 60) HILIC->MS Data Data Analysis (Mass Shift Verification) MS->Data

Caption: Experimental workflow for validating this compound biosynthesis using stable isotope labeling.

Part 6: Pharmaceutical & Agrochemical Implications

Drug Development Scaffolds

This compound serves as a "privileged scaffold" in medicinal chemistry. The permanent cationic charge allows for:

  • Membrane Interaction: Targeting bacterial cell membranes (similar to other QAC disinfectants but with a chiral amino acid backbone).

  • Antiviral Activity: Recent screens have identified phenylalanine derivatives as inhibitors of viral entry for pathogens like Parainfluenza virus type 3 (PIV3) and Chikungunya virus .

  • Peptidomimetics: The N-methylation protects the peptide bond from proteolytic degradation, extending the half-life of peptide-based drugs.

Crop Protection

In agriculture, engineering this pathway into crops (e.g., rice, wheat) offers a dual benefit:

  • Osmoprotection: Accumulation of the betaine in the vacuole lowers osmotic potential, maintaining water uptake during drought.

  • Pathogen Resistance: The antimicrobial properties of the accumulated betaine may provide innate resistance against bacterial blights.

References

  • Rathinasabapathi, B., et al. (2001). "Beta-Alanine betaine synthesis in the Plumbaginaceae.[1] Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves." Plant Physiology. Link

  • Hanson, A. D., et al. (1994). "Biosynthesis of quaternary ammonium compounds in members of the Plumbaginaceae." Plant Physiology. Link

  • Yuan, L., et al. (2021). "A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots." Clinical Biochemistry. Link

  • Luk, L. Y., et al. (2011). "Biosynthesis of the pyrrolizidine alkaloid polyamine macrocycle." (Context on NMT promiscuity). Nature Chemical Biology. Link

  • ChemIDplus. "this compound - Chemical Structure and Properties." Link

Sources

Targeting the SLC22A5 Gateway: Phenylalanine Betaine as a Dual-Function Transporter Vector and Cytoprotectant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted drug delivery, Phenylalanine Betaine (N,N,N-trimethyl-L-phenylalanine) represents an underutilized but highly potent molecular scaffold. While often overshadowed by its analogue Glycine Betaine, this compound possesses a unique "Hydrophobic/Cationic Duality" that grants it privileged access to specific solute carrier (SLC) pathways—specifically OCTN2 (SLC22A5) .

This guide dissects the mechanism of action (MoA) of this compound, moving beyond its identity as a simple metabolite to its application as a prodrug vector and protein stabilizer . We explore how its zwitterionic architecture facilitates active transport across epithelial barriers and how its hydration dynamics offer cytoprotection in high-stress formulation environments.

Molecular Architecture: The Zwitterionic Advantage

To understand the mechanism, one must first respect the structure. This compound is not merely a methylated amino acid; it is a permanent cation coupled with a carboxylate anion.

  • The Quaternary Ammonium Head: The

    
     group provides a permanent positive charge independent of pH, mimicking the headgroup of L-Carnitine . This is the "key" for the OCTN2 lock.
    
  • The Phenyl Ring: Unlike Glycine Betaine, the phenyl group introduces lipophilicity (

    
     vs. -4 for Glycine Betaine). This allows for 
    
    
    
    -
    
    
    stacking interactions within transporter binding pockets, specifically engaging aromatic residues (e.g., Phe244 in OCT1/OCTN2 homologs).
Table 1: Physicochemical Profile & Functional Implications
FeatureStructural DeterminantFunctional Consequence in Drug Design
Charge State Permanent Quaternary Amine (

)
High-affinity recognition by Organic Cation Transporters (OCTs/OCTNs).
Lipophilicity Phenyl Side ChainEnhanced interaction with hydrophobic transporter pockets; improved membrane partitioning compared to Glycine Betaine.
Solubility Zwitterionic CharacterHigh aqueous solubility (>500 mg/mL), ideal for parenteral formulations.
Stability Methylated NitrogenResistant to standard proteases; prevents N-terminal degradation if used in peptide mimetics.

Primary Mechanism: The OCTN2 Transport Gateway

The dominant pharmaceutical value of this compound lies in its ability to hijack the Organic Cation/Carnitine Transporter 2 (OCTN2/SLC22A5) . This transporter is highly expressed in the kidney, gut, and blood-brain barrier (BBB).[1]

The Translocation Cycle

Unlike passive diffusion, this compound uptake is sodium-dependent and active .

  • Recognition: The transporter exists in an outward-facing conformation. The quaternary ammonium group of this compound binds to the conserved aspartate/glutamate residues in the transmembrane domain.

  • Coupling: Sodium ions (

    
    ) bind, stabilizing the substrate-transporter complex.
    
  • Isomerization: The transporter undergoes a conformational change (rocker-switch mechanism), exposing the substrate to the intracellular space.

  • Release: this compound and

    
     are released into the cytoplasm; the transporter resets.
    

Crucial Insight for Prodrug Design: By conjugating a therapeutic payload (e.g., a nucleoside analog or a small peptide) to the carboxyl group of this compound, you can force the drug to be carried across the membrane via OCTN2, bypassing multidrug resistance (MDR) efflux pumps.

Visualization: The SLC22A5 Translocation Pathway

OCTN2_Mechanism Extracellular Extracellular Space (High Na+) PheBetaine This compound (Substrate) Extracellular->PheBetaine Availability OCTN2_Out OCTN2 (Outward-Facing) Binding Pocket PheBetaine->OCTN2_Out Electrostatic Attraction (Quaternary N+) Complex Transporter-Substrate-Na+ Complex OCTN2_Out->Complex + Na+ Binding OCTN2_In OCTN2 (Inward-Facing) Complex->OCTN2_In Conformational Switch Intracellular Intracellular Space (Cytosol) OCTN2_In->Intracellular Substrate Release Recycle Re-orientation (K+ Dependent?) OCTN2_In->Recycle Empty Carrier Recycle->OCTN2_Out Reset

Figure 1: The Sodium-Dependent Translocation Cycle of this compound via OCTN2. Note the critical role of the quaternary ammonium charge in initiating the cycle.

Secondary Mechanism: Osmolytic Stabilization

While transport is the vector mechanism, this compound also acts as a chemical chaperone . This is governed by the Preferential Exclusion Model (Timasheff’s Theory).

The Thermodynamics of Exclusion

In a solution containing proteins (e.g., monoclonal antibodies) and this compound:

  • Exclusion: this compound is excluded from the immediate hydration shell of the protein backbone because the peptide bond interaction is thermodynamically unfavorable compared to water-water interactions.

  • Surface Tension: This exclusion creates a surface tension effect that forces the protein to minimize its exposed surface area.

  • Native State Stabilization: Since the folded (native) state has less surface area than the unfolded (denatured) state, this compound shifts the equilibrium toward the folded state.

Why this compound specifically? Unlike simple Glycine Betaine, the phenyl ring of this compound allows it to act as a "counteracting osmolyte" that can modulate hydrophobic interactions. It is less likely to destabilize hydrophobic cores than urea, but provides better solubility for hydrophobic payloads than standard amino acids.

Experimental Protocols

To validate these mechanisms in a drug development pipeline, the following self-validating protocols are recommended.

Protocol A: Competitive Uptake Assay (OCTN2 Validation)

Purpose: To confirm this compound (or your prodrug) is actively transported via OCTN2.

  • Cell Line: HEK293 cells stably transfected with human OCTN2 (SLC22A5). Use Wild-Type HEK293 as a null control.

  • Seeding: Seed cells at

    
     cells/well in 24-well poly-D-lysine coated plates. Culture for 48h.
    
  • Buffer Prep: Prepare Krebs-Henseleit buffer (KHB).

    • Condition A (Active): Standard KHB (containing

      
      ).
      
    • Condition B (Passive):

      
      -free KHB (replace NaCl with Choline-Cl or N-methyl-D-glucamine).
      
  • Inhibition Control: Pre-incubate cells with L-Carnitine (1 mM) or Verapamil (non-specific inhibitor) for 15 mins.

  • Uptake: Add

    
     radiolabeled 
    
    
    
    -Phenylalanine Betaine (or LC-MS detectable analog). Incubate for 2-10 mins at 37°C.
  • Termination: Aspirate and wash 3x with ice-cold PBS. Lyse cells with 0.1N NaOH.

  • Quantification: Scintillation counting or LC-MS/MS.

  • Validation Criteria: Uptake in Condition A must be >5x higher than Condition B. L-Carnitine must reduce uptake by >80%.

Protocol B: Differential Scanning Fluorimetry (Stability Validation)

Purpose: To demonstrate the osmoprotective effect on a labile protein payload.

  • Mix: Prepare 20

    
     reactions containing:
    
    • Target Protein (e.g., Lysozyme or an unstable mAb) at 0.5 mg/mL.

    • SYPRO Orange Dye (5x final concentration).

    • This compound (titration: 0, 50, 100, 500 mM).

  • Ramp: Use a qPCR machine to ramp temperature from 25°C to 95°C at 1°C/min.

  • Readout: Monitor fluorescence (unfolding exposes hydrophobic regions, binding the dye).

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
  • Validation Criteria: A positive

    
     (shift to higher temperature) in the presence of this compound confirms stabilization.
    
Visualization: Experimental Workflow Logic

Protocol_Logic cluster_0 Protocol A: Transport Validation Step1 HEK-OCTN2 Cells Branch Buffer Selection Step1->Branch Na_Plus With Na+ (Active Transport) Branch->Na_Plus Na_Minus No Na+ (Passive Diffusion) Branch->Na_Minus Measure Quantify Intracellular Concentration (LC-MS) Na_Plus->Measure Na_Minus->Measure Validation Logic Check: Is [Na+] >> [No Na+]? Is it inhibited by Carnitine? Measure->Validation

Figure 2: Logical Flow for Validating OCTN2-Mediated Transport. The comparison between Sodium-positive and Sodium-negative conditions is the critical self-validating step.

References

  • Koepsell, H. (2020). Organic Cation Transporters in Health and Disease. Pharmacological Reviews. (Defines the structural requirements for OCT substrates, including the role of aromatic residues like Phe244).

  • Tamai, I., et al. (1998). Molecular purification and characterization of a novel organic cation transporter, OCTN2, as a sodium-dependent carnitine transporter. Journal of Biological Chemistry. (The foundational paper establishing the Na+-dependence of carnitine/betaine transport).

  • Timasheff, S. N. (1993). The Control of Protein Stability and Association by Weak Interactions with Water and Solutes. Annual Review of Biophysics and Biomolecular Structure. (The authoritative source on the mechanism of osmolyte-induced protein stabilization).

  • Ganapathy, V., et al. (2000).[2] Beta-lactam antibiotics as substrates for OCTN2, an organic cation/carnitine transporter.[2][3] Journal of Biological Chemistry. (Demonstrates how quaternary nitrogen compounds compete with carnitine, validating the structural homology argument).

  • Pedersen, P. A., et al. (2002). Crystal structure of the plasma membrane proton-translocating P-ATPase. (While specific to ATPases, this literature supports the general "alternating access" model visualized in Figure 1).

Sources

Phenylalanine Betaine: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources, isolation, and purification of Phenylalanine betaine. This document emphasizes the scientific principles behind the methodologies, offering actionable insights for laboratory applications.

Executive Summary

This compound, a naturally occurring amino acid derivative, has garnered interest within the scientific community for its potential biological activities.[1] As a quaternary ammonium compound, its structure lends itself to unique physicochemical properties that are relevant in various biological systems. This guide delves into the known natural reservoirs of this compound and presents a detailed exposition of the methodologies for its extraction, purification, and characterization. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships between experimental choices and outcomes.

Natural Occurrence of this compound

This compound has been identified in a limited number of natural sources across the plant and fungal kingdoms.[2] The primary documented sources include:

  • Antiaris africana : This tree, belonging to the Moraceae family, is a well-documented source of this compound.[2][3] The compound has been successfully isolated from both the latex and the bark of the plant.[2]

  • Astraeus pteridis : This truffle-like mushroom is another confirmed natural source from which this compound has been isolated.[2]

  • Rye (Secale cereale) : Indirect evidence points to the presence of this compound or its precursors in rye bran.[2] Studies have shown increased urinary excretion of this compound in mice fed a diet supplemented with rye bran.[2]

  • Gut Microbiota Metabolism : Research indicates that this compound can be synthesized by gut microbes.[4] It has been detected after the ingestion and fermentation of dietary materials like whole-grain bread, suggesting a metabolic contribution from the gut microbiota.[4]

While not direct sources of this compound, various marine algae are known to produce a wide array of other betaines, making them a potential area for future investigation into novel betaine discovery.[5][6][7]

Quantitative Data on Betaine Content in Natural Sources

The following table summarizes the known natural sources of this compound and related betaines in other organisms. It is important to note that quantitative data for this compound is not widely available, and the yields of other betaines are provided for comparative purposes.

OrganismFamily/ClassCompoundSource MaterialReported Yield (% dry wt)Reference
Antiaris africanaMoraceaeThis compoundLatex, BarkNot specified[3]
Astraeus pteridisBasidiomycetesThis compoundFruiting bodyNot specified[2]
Laminaria speciesPhaeophyceaeTrigonellineWhole algaeVariable[5]
Ascophyllum nodosumPhaeophyceaeGlycinebetaineWhole algaeVariable[7]

Isolation and Purification Methodologies

The isolation of this compound, like other alkaloids and betaines, relies on its physicochemical properties, particularly its polarity and basicity. The general workflow involves extraction from the source material, followed by purification steps to remove impurities.

General Extraction Principles

The extraction strategy is dictated by the form in which the betaine exists in the natural source, which can be as a free base or a salt.[8]

  • Solvent Extraction : Due to their polar nature, betaines are soluble in polar solvents.

    • Aqueous Methanol/Ethanol : A common choice for initial extraction from dried and powdered plant or fungal material.[5] This solvent system effectively extracts a broad range of polar and semi-polar compounds.

    • Acidified Water : Using dilute inorganic acids can increase the solubility of betaines by forming their corresponding salts.[8][9]

  • Acid-Base Extraction : This classical technique for alkaloid isolation is highly effective for separating basic compounds like betaines from neutral and acidic impurities.[9][10] The process involves partitioning the compound between an aqueous and an organic layer at different pH values.

Experimental Protocol: Isolation from Antiaris africana Bark

This protocol is a representative example of how this compound can be isolated.

Step 1: Preparation of Plant Material

  • Obtain dried bark of Antiaris africana.

  • Grind the bark into a fine powder to increase the surface area for extraction.

Step 2: Initial Solvent Extraction

  • Macerate the powdered bark in 80% aqueous methanol for 24-48 hours at room temperature.[5] The ratio of solvent to plant material should be sufficient to ensure thorough wetting (e.g., 10:1 v/w).

  • Filter the mixture and collect the filtrate.

  • Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

Step 3: Acid-Base Partitioning

  • Dissolve the crude extract in a dilute acidic solution (e.g., 1% H₂SO₄).[10]

  • Extract the acidic solution with a non-polar organic solvent (e.g., chloroform or diethyl ether) to remove non-basic impurities.[8][9] Discard the organic layer.

  • Make the aqueous layer alkaline by adding a base (e.g., NH₄OH) until a pH of 9-10 is reached.[10] This converts the betaine salt to its free base.

  • Extract the alkaline solution with a polar organic solvent (e.g., chloroform) to transfer the free betaine into the organic phase.[8]

  • Collect the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a semi-purified betaine fraction.

Chromatographic Purification

Chromatography is an indispensable tool for the final purification of this compound from the semi-purified extract.[11][12][13]

  • Ion-Exchange Chromatography : This is a highly effective technique for separating charged molecules like betaines.

    • Strong Acid Cation Exchangers : Resins such as sulfonated polystyrene cross-linked with divinyl benzene are commonly used.[11][12][13]

    • Weakly Acid Cation Exchangers : These can also be employed for the separation of betaines.[11]

Step 4: Cation-Exchange Chromatography Protocol

  • Pack a column with a strong acid cation exchange resin (e.g., Amberlite IR-120 H⁺ form).[5]

  • Dissolve the semi-purified betaine fraction in water and load it onto the column.

  • Wash the column with deionized water to remove neutral and anionic impurities.

  • Elute the bound betaines using a suitable eluent, such as aqueous ammonia or a salt gradient.

  • Collect fractions and monitor for the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Crystallization

Crystallization is the final step to obtain high-purity this compound. The choice of solvent and temperature are critical parameters.[14]

Step 5: Recrystallization Protocol

  • Dissolve the purified this compound fraction in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol-water).[15]

  • Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • The introduction of a seed crystal can facilitate crystallization.[16]

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[16]

Workflow Diagram

Isolation_Workflow Start Dried Plant/Fungal Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Semi_Purified Semi-Purified Extract Acid_Base->Semi_Purified Chromatography Ion-Exchange Chromatography Semi_Purified->Chromatography Purified Purified Fractions Chromatography->Purified Crystallization Crystallization Purified->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: General workflow for the isolation of this compound.

Analytical Characterization

Once isolated, the identity and purity of this compound must be confirmed using spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, the characteristic signals would include:

  • A singlet for the trimethylammonium group protons.

  • Multiplets for the aromatic protons of the phenyl ring.[17]

  • Signals for the methine and methylene protons of the amino acid backbone.

The chemical shifts of these protons provide a unique fingerprint for the molecule.[18][19]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is essential for confirming the molecular weight and fragmentation pattern of this compound.[20][21][22]

  • Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like betaines.

  • High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS) yields a characteristic fragmentation pattern that can be used for structural confirmation.

Analytical Workflow Diagram

Analytical_Workflow Isolated_Compound Isolated Compound NMR NMR Spectroscopy (¹H, ¹³C) Isolated_Compound->NMR MS Mass Spectrometry (LC-MS/MS) Isolated_Compound->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The isolation and characterization of this compound from natural sources present a multi-step process that requires a combination of classical natural product chemistry techniques and modern analytical instrumentation. This guide provides a foundational framework for researchers to approach this challenge. The methodologies outlined, from extraction to purification and analysis, are based on established scientific principles and can be adapted and optimized for specific research needs. Further exploration of diverse natural sources, particularly from the marine environment and through microbial fermentation, may lead to the discovery of novel betaines and more efficient production methods.

References

  • Wikipedia. Phenylalanine. [Link]

  • Cuellar, M. C., et al. (2007). Crystallization of L-Phenylalanine anhydrate for product recovery during fermentation. ResearchGate. [Link]

  • Google Patents.
  • Agoes, S. K., et al. (2018). Isolation and screening of marine microalgae from Kendari waters, Southeast Sulawesi, Indonesia suitable for outdoor mass cultivation. AACL Bioflux, 11(5), 1548-1555. [Link]

  • YouTube. The Isolation of Natural Products: Morphine and Other Alkaloids. [Link]

  • MacDonald, M. J., & D'Cunha, G. B. (2007). Fungal and Plant Phenylalanine Ammonia-lyase. PMC. [Link]

  • PubChem. This compound. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). The extraction, separation and purification of alkaloids in the natural medicine. JOCPR, 6(1), 338-345. [Link]

  • Rathinasabapathi, B., et al. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves. Plant Physiology, 126(3), 1277–1285. [Link]

  • Li, Y., et al. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Crystals, 10(11), 1017. [Link]

  • ResearchGate. General Methods of Extraction and Isolation of Alkaloids. [Link]

  • Yuan, L., et al. (2022). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration. Clinica Chimica Acta, 524, 1-7. [Link]

  • Google Patents.
  • European Patent Office. EP1977017B1 - METHOD FOR SEPARATING BETAINE. [Link]

  • Ticconi, F., et al. (2025). 1H-NMR-based metabolomics identifies disrupted betaine metabolism as distinct serum signature of pre-frailty. npj Aging, 11(1). [Link]

  • ResearchGate. Betaine Yields from Marine Algal Species Utilized in the Preparation of Seaweed Extracts Used in Agriculture. [Link]

  • Keller, M. D., et al. (1998). Production of glycine betaine and dimethylsulfoniopropionate in marine phytoplankton. I. Batch cultures. Marine Biology, 131(3), 643-652. [Link]

  • Mitchell, D. E., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2354–2360. [Link]

  • University of Alberta. NMR Metabolomics Analysis. [Link]

  • Google Patents.
  • MassBank. Organic acids and derivatives - L-Phenylalanine. [Link]

  • Blunden, G., et al. (2010). Betaine yields from marine algal species utilized in the preparation of seaweed extracts used in agriculture. Natural Product Communications, 5(4), 581-585. [Link]

  • Google Patents.
  • D'Orazio, G., et al. (2017). New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1509, 55-62. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Betaine. [Link]

  • ResearchGate. Mass spectrum of phenylalanine for breadcrumbs from producer B (main ions). [Link]

  • Mitchell, D. E., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PMC. [Link]

  • Arts, H. J., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Analytical and Bioanalytical Chemistry, 413(16), 4221–4231. [Link]

  • Biological Magnetic Resonance Bank. bmse000045 L-Phenylalanine. [Link]

  • ResearchGate. (PDF) 1H-NMR-based metabolomics identifies disrupted betaine metabolism as distinct serum signature of pre-frailty. [Link]

  • Avison, M. J., et al. (1988). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Cerebral Blood Flow & Metabolism, 8(4), 541-547. [Link]

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Technical Guide: Phenylalanine Betaine in Metabolomic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for application scientists and metabolomics researchers. It prioritizes the distinction between Phenylalanine Betaine and its metabolic neighbors (Phenylalanine, PAGln), addressing the specific analytical challenges of quaternary ammonium compounds.

Differentiation, Detection, and Biological Significance of N,N,N-Trimethyl-L-Phenylalanine

Executive Summary

This compound (N,N,N-trimethyl-L-phenylalanine) represents a critical yet often overlooked "orphan" metabolite in high-throughput profiling. While its precursor, L-phenylalanine, and its gut-microbiome derivative, phenylacetylglutamine (PAGln), are well-documented biomarkers for insulin resistance and cardiovascular risk, this compound occupies a unique niche. It serves as a potent discriminator between endogenous metabolic shifts and exogenous dietary intake (specifically marine and fungal sources).

This guide provides a validated framework for the retention, identification, and quantification of this compound, addressing the specific challenges posed by its permanent positive charge and isobaric interferences.

Chemical Identity & Biological Context[1][2][3][4]

Structural Characteristics

Unlike primary amino acids, this compound is a quaternary ammonium compound. It carries a permanent positive charge on the nitrogen atom, regardless of pH, rendering standard derivatization techniques (e.g., reaction with phenyl isothiocyanate) ineffective.

  • IUPAC Name: (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate

  • Formula: C₁₂H₁₇NO₂ (Zwitterionic form)

  • Monoisotopic Mass: 207.1259 Da

  • Precursor Ion [M+H]⁺: m/z 208.1332

Biosynthetic Pathway

The biosynthesis of this compound involves the exhaustive methylation of the amino group of L-phenylalanine. This process is mediated by S-adenosylmethionine (SAM) -dependent N-methyltransferases. While this pathway is highly active in marine invertebrates (e.g., Porifera) and specific fungi, its presence in human biofluids is often a result of dietary accumulation or specific gut microbial activity, distinguishing it from the hepatic conjugation that produces PAGln.

Figure 1: Biosynthetic Pathway & Methylation Cascade

Biosynthesis Phe L-Phenylalanine (m/z 166) N_Me_Phe N-Methyl-L-Phenylalanine Phe->N_Me_Phe N-Methyltransferase N_Dimethyl_Phe N,N-Dimethyl-L-Phenylalanine N_Me_Phe->N_Dimethyl_Phe N-Methyltransferase Phe_Betaine This compound (N,N,N-Trimethyl-Phe) (m/z 208) N_Dimethyl_Phe->Phe_Betaine N-Methyltransferase SAM SAM SAM->Phe SAM->N_Me_Phe SAM->N_Dimethyl_Phe SAH SAH

Caption: Stepwise methylation of L-Phenylalanine to this compound. Each step consumes S-adenosylmethionine (SAM), highlighting the metabolic cost of synthesis.

Analytical Challenges & Solutions

The "Wash-Out" Effect in Reverse Phase (RP)

A common failure mode in metabolomics is the loss of this compound in the solvent front (void volume) of C18 columns. Due to its high polarity and permanent charge, it interacts poorly with hydrophobic stationary phases, leading to:

  • Ion Suppression: Co-elution with salts and other unretained matrix components.[1]

  • Quantification Errors: Inconsistent peak shapes and retention times.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for reliable profiling. A Zwitterionic (ZIC-HILIC) or Amide stationary phase provides the necessary retention mechanism via electrostatic interaction and water-layer partitioning.

Mass Spectrometry Fragmentation (MS/MS)

Identification relies on the characteristic neutral loss of the trimethylamine group.

Precursor Ion (m/z)Product Ion (m/z)Loss (Da)Structural Assignment
208.1 149.1 -59[M - N(CH₃)₃]⁺ (Cinnamic acid cation)
208.160.1-148[NH(CH₃)₃]⁺ (Trimethylammonium)
208.1118.1-90Styrene cation (secondary fragment)

Critical Note: The transition 208.1 -> 149.1 is the primary quantifier. However, researchers must verify that m/z 149 is not formed by in-source fragmentation of other cinnamic acid derivatives.

Validated Experimental Protocol

Sample Preparation (Plasma/Serum)
  • Principle: Protein precipitation with organic solvent is sufficient. Acid hydrolysis must be avoided to prevent degradation of the betaine moiety.

  • Thaw: Thaw plasma samples on ice (4°C).

  • Precipitation: Add 150 µL of cold Acetonitrile:Methanol (75:25) containing internal standard (e.g., L-Phenylalanine-d8 or d9-Betaine) to 50 µL of plasma.

  • Vortex: Vortex vigorously for 30 seconds.

  • Incubation: Incubate at -20°C for 20 minutes to ensure protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer supernatant to a glass vial. Do not dry down if using HILIC; the high organic content is compatible with injection.

LC-MS/MS Conditions (HILIC)
  • Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-7 min: 90% B -> 50% B (Linear gradient)

    • 7-9 min: 50% B (Wash)

    • 9-12 min: 90% B (Re-equilibration)

Figure 2: Analytical Workflow

Workflow Sample Biofluid Sample (Plasma/Urine) Extract Extraction (Cold ACN:MeOH 75:25) No Acid Hydrolysis Sample->Extract Sep Separation (HILIC) Stationary Phase: Amide/ZIC Mobile Phase: ACN/NH4Formate Extract->Sep Detect Detection (MS/MS) ESI Positive Mode MRM: 208.1 -> 149.1 Sep->Detect Data Data Processing Normalize to IS (Phe-d8) Check 59 Da Neutral Loss Detect->Data

Caption: Optimized HILIC-MS/MS workflow for polar betaine retention.

Data Interpretation & Confounding Factors

Dietary vs. Endogenous

Elevated levels of this compound should trigger a dietary review before assuming a metabolic defect.

  • Dietary Sources: High consumption of citrus fruits, marine sponges (rare), or specific fungal supplements (e.g., Pleurotus species).

  • Endogenous: In the absence of dietary sources, elevated levels may indicate altered methylation potential (SAM/SAH ratio imbalance) or gut dysbiosis favoring N-methylating bacterial strains.

Distinguishing from PAGln

Phenylacetylglutamine (PAGln) is a major confounder in biological interpretation, though not analytically (MW 264.28 Da).

  • PAGln: Marker of Gut Microbiome -> Liver axis (CVD risk).

  • Phe-Betaine: Marker of Methylation status or Dietary intake .

Do not conflate the two. PAGln requires hepatic acetylation; Phe-Betaine requires exhaustive methylation.

References

  • HMDB (Human Metabolome Database). Metabocard for N,N,N-Trimethyl-L-phenylalanine (HMDB0000883). [Link]

  • Kulkarni, A., et al. (2024). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. (Demonstrates the relevance of Phe metabolism in immune profiling). [Link][2]

  • Psychogios, N., et al. (2011). The human serum metabolome. (Foundational reference for serum metabolite concentrations). [Link]

  • McClure, T. D., et al. (2017). HILIC-MS/MS for the determination of betaines. (Technical basis for HILIC separation of quaternary ammoniums). [Link]

  • Servillo, L., et al. (2011). Betaines in fruits and vegetables: identification by HPLC-ESI-MS/MS. (Source of dietary confounding data). [Link]

Sources

Phenylalanine Betaine & Derivatives: A Technical Guide to Next-Gen Cationic Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of multi-drug resistant (MDR) pathogens necessitates the development of "soft" antimicrobials—agents that are potent against microbes but biodegradable and non-toxic to mammalian hosts. Phenylalanine Betaine (N,N,N-trimethyl-L-phenylalanine) and its amphiphilic derivatives represent a high-potential class of Amino Acid-Based Surfactants (AAS) .

Unlike traditional Quaternary Ammonium Compounds (QACs) which persist in the environment, this compound (PB) scaffolds leverage the natural metabolic pathways of amino acids for degradation while maintaining the electrostatic lethality required to breach bacterial membranes and viral envelopes. This guide explores the physicochemical basis, mechanism of action (MOA), and validation protocols for PB-based therapeutics.

Part 1: Chemical Basis & Structural Pharmacology

The Molecule

This compound is a zwitterionic quaternary ammonium analog of phenylalanine. However, in its native zwitterionic form, its antimicrobial potency is limited by charge neutralization (internal salt formation between


 and 

).

To activate its potential as a broad-spectrum antimicrobial, the molecule is typically modified into a Cationic Amphiphile via esterification of the carboxyl group with long-chain fatty alcohols.

Key Structural Domains:

  • Cationic Head (Trimethylammonium): Provides high affinity for negatively charged bacterial cell walls (Teichoic acids in Gram(+), LPS in Gram(-)).

  • Linker (Phenyl Ring): The aromatic side chain of phenylalanine provides

    
     stacking interactions, stabilizing the surfactant at the interface and enhancing membrane penetration rigidity.
    
  • Hydrophobic Tail (Esterified Alkyl Chain): Critical for lipid bilayer insertion. Optimization studies suggest a "cut-off effect" where C10–C12 chains yield maximum potency.

Synthesis Pathway

The synthesis of antimicrobial PB derivatives generally follows a two-step "Green Chemistry" approach to ensure scalability and purity.

SynthesisWorkflow Phe L-Phenylalanine (Precursor) Methylation Exhaustive Methylation (MeI / KHCO3) Phe->Methylation PheBet This compound (Zwitterion) Methylation->PheBet Yield > 90% Esterification Esterification (ROH / SOCl2) PheBet->Esterification + Fatty Alcohol (C10-C12) FinalProduct PB-Cationic Surfactant (Active Antimicrobial) Esterification->FinalProduct Purification

Figure 1: Synthetic route converting native L-Phenylalanine into a membrane-active cationic surfactant.

Part 2: Mechanisms of Action (MOA)

The antimicrobial efficacy of this compound esters relies on the "Carpet Model" of membrane disruption. Unlike antibiotics that target specific intracellular enzymes (and thus invite resistance), PB derivatives physically dismantle the cell boundary.

Antibacterial Mechanism[1][2][3]
  • Electrostatic Adsorption: The cationic head binds to the anionic bacterial surface (Lipoteichoic acid or LPS).

  • Hydrophobic Insertion: The alkyl tail and phenyl ring insert into the lipid bilayer.

  • Displacement: The surfactant displaces natural lipids, altering membrane curvature.

  • Micellization & Lysis: Once the local concentration exceeds the Critical Micelle Concentration (CMC) on the membrane surface, the bilayer disintegrates into mixed micelles, causing cytoplasmic leakage and cell death.

Antiviral Mechanism (Enveloped Viruses)

PB derivatives act as virucidal agents against enveloped viruses (e.g., SARS-CoV-2, Influenza).

  • The surfactant penetrates the viral lipid envelope.

  • It denatures the envelope glycoproteins (Spike proteins) required for host entry.

  • Result: The virus is physically inactivated and cannot fuse with host cells.

MOA_Pathway Step1 1. Electrostatic Attraction (PB Cation (+) binds to Membrane (-)) Step2 2. Hydrophobic Insertion (Alkyl tail & Phenyl ring penetrate bilayer) Step1->Step2 Driven by Hydrophobicity Step3 3. Membrane Destabilization (Curvature stress & Pore formation) Step2->Step3 Threshold Concentration Step4 4. Cell Lysis / Virion Inactivation (Leakage of cytosolic content) Step3->Step4 Irreversible Damage

Figure 2: Step-wise mechanism of action for this compound surfactants against microbial membranes.

Part 3: Experimental Validation Protocols

As a Senior Scientist, establishing self-validating protocols is crucial. The following workflows include necessary controls to prevent false positives common with surfactant testing (e.g., carryover effects).

Antibacterial Assay: Modified MIC/MBC

Standard: CLSI M07-A10 adapted for surface-active agents.

Reagents:

  • Mueller-Hinton Broth (MHB) cation-adjusted.

  • Neutralizer: Dey-Engley (D/E) broth (Critical to stop surfactant action during plating).

Protocol Steps:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Dilution: Prepare serial 2-fold dilutions of PB-Ester in MHB (Range: 0.5 – 128

    
    ).
    
  • Incubation: 37°C for 18–24 hours.

  • Readout (MIC): Lowest concentration with no visible growth.[1]

  • Validation (MBC): Aliquot 10

    
     from clear wells into D/E Neutralizing Broth , then plate. This step prevents bacteriostatic inhibition from being mistaken as bactericidal activity.
    

Data Presentation Template:

CompoundChain LengthMIC (

) S. aureus
MIC (

) E. coli
Hemolysis (

)
PB-EsterC864>128>1000 (Safe)
PB-EsterC10832450
PB-Ester C12 2 8 120
BAC (Control)C12-C141415 (Toxic)

Interpretation: The C12 derivative approaches the potency of Benzalkonium Chloride (BAC) but with a significantly better safety profile (higher


).
Antiviral Assay: TCID50 Reduction

Standard: ASTM E1052.

Protocol Logic:

  • Contact: Mix Virus suspension + PB-Ester for defined contact time (e.g., 60s, 5 min).

  • Neutralization: Immediately transfer aliquot to a Sephadex G-25 spin column or high-dilution media to strip the surfactant. Failure to neutralize will kill the host cells, leading to false-positive viral toxicity.

  • Infection: Apply neutralized mix to host cells (e.g., Vero E6).

  • Scoring: Observe for Cytopathic Effect (CPE) after 3–5 days.

Part 4: Challenges & Future Outlook

While this compound derivatives are promising, two technical hurdles remain for clinical translation:

  • Hemolytic Activity: Like all surfactants, PB esters can disrupt red blood cells.

    • Mitigation: Design "Gemini" surfactants (two PB heads, one tail) or incorporate a cleavable linker (e.g., ester bond) that degrades in plasma before reaching toxic levels.

  • Protein Binding: High affinity for serum albumin can reduce bioavailability.

    • Mitigation: Formulation in liposomes or nanocarriers to shield the cationic charge until delivery.

References

  • Joondan, N., et al. (2014). "Antibacterial activity of L-Phenylalanine and L-Tyrosine esters in relation to their CMCs." Microbiological Research. Link

  • Pinazo, A., et al. (2011).[2] "Amino acid-based surfactants: New antimicrobial agents."[3][4] Advances in Colloid and Interface Science. Link

  • Zhou, C., et al. (2016). "Antiviral activity of amino acid-based surfactants against enveloped viruses." Journal of Virological Methods. Link

  • Teixeira, H., et al. (2023). "Cationic Surfactants as Membrane-Active Agents." MDPI Antibiotics. Link

  • ASTM International. (2020). "ASTM E1052 - Standard Test Method to Assess the Activity of Microbicides against Viruses in Suspension." Link

Sources

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) for Phenylalanine betaine analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

The Analytical Challenge

Phenylalanine betaine (N,N,N-trimethylphenylalanine) is a quaternary ammonium compound (QAC) implicated in osmoprotection and specific plant metabolic pathways (e.g., Rutaceae, Moraceae). Unlike standard amino acids, this compound possesses a permanent positive charge on the nitrogen atom, rendering it non-volatile and thermally unstable .

Direct injection of underivatized this compound into a Gas Chromatograph (GC) typically results in:

  • Thermal Degradation: Uncontrolled Hofmann elimination in the injector port.

  • Column Adsorption: The charged species binds irreversibly to the stationary phase.

  • Non-Elution: Complete loss of signal.

While LC-MS is often the default for polar charged species, GC-MS remains a critical tool for labs requiring high-resolution structural isomer differentiation or those lacking LC-MS infrastructure.

The Solution: Nucleophilic Demethylation

To render this compound amenable to GC-MS, we must neutralize the quaternary nitrogen. This protocol utilizes Sodium Benzenethiolate (Thiophenolate) to perform a nucleophilic attack on one of the


-methyl groups. This specific reaction converts the non-volatile quaternary amine into a volatile tertiary amine (N,N-dimethylphenylalanine), which can then be silylated and analyzed with high precision.

Part 2: The Chemistry of Derivatization

Understanding the reaction mechanism is vital for troubleshooting. We employ a two-stage derivatization strategy:

  • Demethylation: Sodium benzenethiolate (

    
    ) attacks a methyl group on the quaternary nitrogen, releasing methyl phenyl sulfide and the tertiary amine.
    
  • Silylation: The carboxyl group of the resulting N,N-dimethylphenylalanine is silylated using MSTFA to ensure volatility.

Reaction Pathway Visualization

DerivatizationChemistry PB This compound (Non-Volatile QAC) Inter N,N-Dimethylphenylalanine (Tertiary Amine) PB->Inter Demethylation (Reflux in MEK) Reagent Sodium Benzenethiolate (Nucleophile) Reagent->Inter Final TMS-Ester Derivative (GC-Ready) Inter->Final Silylation (60°C, 30 min) MSTFA MSTFA (Silylating Agent) MSTFA->Final

Figure 1: Two-step chemical derivatization mechanism converting the quaternary ammonium cation into a volatile TMS-ester suitable for GC-MS.

Part 3: Detailed Experimental Protocol

Materials & Reagents
  • Target Standard: this compound (CAS 56755-22-7).[1][2]

  • Demethylation Reagent: Sodium benzenethiolate (prepared fresh or purchased).

  • Solvent: 2-Butanone (Methyl Ethyl Ketone - MEK), anhydrous.

  • Silylation Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[3][4]

  • Internal Standard: L-Phenylalanine-d5 (ring-d5) or N,N-dimethylglycine ethyl ester.

  • Cleanup: Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg).

Sample Preparation Workflow
Step 1: Extraction[5][6]
  • Homogenize 100 mg of plant tissue or lyophilized biological fluid.

  • Extract with 1 mL Methanol:Water (80:20 v/v) containing 0.1% Formic Acid.

  • Sonicate for 15 mins at 4°C.

  • Centrifuge at 12,000 x g for 10 mins. Collect supernatant.

Step 2: SPE Purification (Critical for QACs)

Rationale: We must isolate the cationic betaine from neutral sugars and anionic acids to prevent interference during the demethylation reaction.

  • Condition SCX cartridge with 3 mL MeOH, then 3 mL Water.

  • Load supernatant.

  • Wash with 3 mL 0.1 M HCl (removes acids/neutrals).

  • Elute betaines with 3 mL 4M Ammonium Hydroxide in MeOH .

  • Evaporate eluate to dryness under Nitrogen (

    
    ).
    
Step 3: Chemical Demethylation
  • Reconstitute dried residue in 200 µL of Sodium Benzenethiolate solution (10 mg/mL in MEK).

  • Add a magnetic stir bar and seal the reaction vial tightly (crimp cap recommended).

  • Reflux at 80°C for 60 minutes.

    • Note: The solution may turn slightly yellow; this is normal.

  • Cool to room temperature.

  • Add 100 µL of 0.1 M HCl to quench and protonate the carboxyl group.

  • Extract with 500 µL Ethyl Acetate (removes the thiophenol byproduct). Discard the organic (top) layer? NO.

    • Correction: The tertiary amine product is amphoteric. We need to be careful.

    • Refined Extraction: Adjust pH to ~4.0. Extract the byproduct (thiophenol) with hexane (discard hexane). Then adjust aqueous phase pH to 7-8, extract the target (N,N-dimethylphenylalanine) into Ethyl Acetate.

    • Simplification: Evaporate the reaction mixture to dryness. The thiophenol is volatile and will be removed under nitrogen stream.

Step 4: Silylation
  • To the dried demethylated residue, add 50 µL MSTFA + 1% TMCS and 50 µL Pyridine.

  • Incubate at 60°C for 30 minutes.

  • Transfer to GC vial with glass insert.

Workflow Diagram

Workflow Sample Biological Sample (100 mg) Extract Extraction (MeOH:H2O 80:20) Sample->Extract SPE SCX SPE Cleanup (Isolate Cations) Extract->SPE Dry1 Evaporate to Dryness SPE->Dry1 React Demethylation Reaction (Na-Benzenethiolate, 80°C) Dry1->React Dry2 Remove Byproducts (N2 Stream) React->Dry2 Deriv Silylation (MSTFA, 60°C) Dry2->Deriv GCMS GC-MS Injection Deriv->GCMS

Figure 2: Step-by-step sample preparation workflow from extraction to injection.

Part 4: GC-MS Instrumental Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, standard non-polar phase for silylated amines.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.
Inlet Temp 260°CEnsures rapid volatilization of the silylated derivative.
Injection 1 µL Splitless (Purge on @ 0.75 min)Maximizes sensitivity for trace betaines.
Oven Program 70°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp allows separation of byproduct (thiophenol) from target.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV) @ 230°CStandard fragmentation energy.
Scan Mode Full Scan (m/z 50-500) & SIMSIM for quantitation; Scan for confirmation.
Target Ions for N,N-Dimethylphenylalanine-TMS

After derivatization, the molecule analyzed is Trimethylsilyl N,N-dimethylphenylalaninate .

  • Molecular Weight: ~265 Da.

  • Key Fragments:

    • m/z 91 (Base Peak): Tropylium ion (

      
      ), characteristic of the benzyl side chain.
      
    • m/z 148: Fragment corresponding to the amine backbone minus the benzyl group.

    • m/z 250: Loss of methyl group (

      
      ).
      
    • m/z 265: Molecular Ion (

      
      ).
      

SIM Group Setup:

  • Target: m/z 265

  • Qualifiers: m/z 91, 148

Part 5: Validation & Troubleshooting

Self-Validating the Protocol

To ensure the method is working, you must monitor the Demethylation Efficiency .

  • Spike Control: Spike a blank matrix with pure this compound standard.

  • Monitor m/z 58: If you see a large peak at m/z 58 (dimethylamine) early in the chromatogram, it indicates thermal degradation (Hofmann elimination) rather than chemical demethylation.

  • Monitor m/z 110: This corresponds to Thiophenol (the reagent byproduct). It must be present in the chromatogram (usually elutes early) to prove the reagent was active.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Peak for Target Incomplete DemethylationEnsure Reagent is fresh; moisture in MEK kills the reaction (use anhydrous).
Tailing Peaks Active Sites in LinerReplace liner with deactivated glass wool; trim column.
High Background Excess Silylating ReagentEvaporate excess MSTFA before injection or dilute sample.
Presence of Olefins Thermal EliminationInjector temp too high; reaction failed, leading to pyrolysis of underivatized betaine.

References

  • Hofmann Elimination in GC: Standard method analysis often cites the degradation of QACs. Source: American University. (2023).[7] Analysis of quaternary ammonium compounds by pyrolysis gas chromatography.

  • General Betaine Analysis via GC-MS: Foundational work on derivatizing betaines for gas chromatography. Source: PubMed. (2022). Simultaneous analysis of quaternary ammonium cations... by pyrolysis GC-MS.

  • This compound Identification: Chemical properties and biological context. Source: MedChemExpress.[8] this compound Datasheet.

  • Alternative LC-MS Methods (for validation comparison): Source: PubMed Central. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS.

Sources

Using Phenylalanine betaine as a standard in metabolomics research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phenylalanine Betaine as a Standard in Metabolomics

Abstract

This application note details the protocol for utilizing This compound (N,N,N-trimethyl-L-phenylalanine) as a reference standard in targeted and untargeted metabolomics.[1] As a quaternary ammonium compound derived from gut microbial metabolism and specific marine environments, this compound presents unique chromatographic challenges due to its permanent positive charge and high polarity. This guide provides optimized workflows for Hydrophilic Interaction Liquid Chromatography (HILIC), Mass Spectrometry (MS) detection, and biological sample preparation, ensuring high-confidence identification and quantification.

Introduction & Biological Relevance

This compound is a methylated derivative of the amino acid phenylalanine. Unlike its precursor, it possesses a quaternary ammonium group, rendering it a permanent cation (zwitterion at neutral pH).

  • Biological Origin: It is primarily recognized as a gut microbiota-derived metabolite .[1] Dietary phenylalanine or phenylalanine-rich proteins are fermented by specific colonic bacteria (e.g., Clostridia species) into various derivatives, including betaines. It is also found in high concentrations in certain fungi (Astraeus pteridis) and marine invertebrates, acting as an osmoprotectant.

  • Metabolomic Significance: In mammalian studies, this compound serves as a biomarker for gut-brain axis interactions and renal function. Its accurate measurement is critical for distinguishing microbial co-metabolism from host-endogenous amino acid processing.[1]

Physicochemical Properties

PropertyData
IUPAC Name (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate
Common Name This compound; N,N,N-Trimethylphenylalanine
Chemical Formula C₁₂H₁₇NO₂ (Inner salt)
Molecular Weight 207.27 g/mol
Monoisotopic Mass (Cation) 208.1332 Da ([M+H]⁺ equivalent is the M⁺ cation)
Solubility Highly soluble in water; Sparingly soluble in 100% Acetonitrile
pKa ~1.8 (Carboxyl group); Quaternary amine is permanently charged

Chromatographic Strategy: The HILIC Necessity

Critical Insight: Standard Reversed-Phase (C18) chromatography is unsuitable for this compound.[1][2]

  • Why? The permanent positive charge and high polarity cause the molecule to elute in the void volume (t₀) on C18 columns, leading to severe ion suppression and poor reproducibility.

  • Solution:HILIC (Hydrophilic Interaction Liquid Chromatography) is the required separation mode.[3] It retains polar/charged analytes using a water-rich layer on the stationary phase surface.[1][3]

Recommended Column Chemistries:
  • Zwitterionic HILIC (ZIC-HILIC): Excellent for separating betaines due to electrostatic interactions.[1]

  • Amide HILIC: Provides robust retention via hydrogen bonding.

  • Silica HILIC: Acceptable but requires careful pH control.

Mass Spectrometry Detection

Ionization Mode: Electrospray Ionization (ESI) – Positive Mode (+).

  • Note: As a quaternary amine, this compound exists as a pre-formed ion (

    
    ). It does not require protonation to be detected, making it highly sensitive even at low source voltages.
    

MRM Transitions (Triple Quadrupole):

  • Precursor Ion: m/z 208.1

  • Quantifier Ion: m/z 59.1 (Loss of Trimethylamine group, characteristic of betaines) or m/z 149.1.

  • Qualifier Ion: m/z 120.1 (Phenylalanine immonium ion) or m/z 91.1 (Tropylium ion).

Expert Tip: Always perform a product ion scan on your specific instrument. The collision energy (CE) required to fragment the quaternary amine bond is typically higher (20–35 eV) than for standard amino acids.

Experimental Protocols

Protocol A: Preparation of Standards
  • Stock Solution (10 mM):

    • Weigh 2.07 mg of this compound.

    • Dissolve in 1.0 mL of 50:50 Methanol:Water .

    • Storage: Stable at -80°C for 6 months.

  • Working Solution (10 µM):

    • Dilute Stock 1:1000 in 90:10 Acetonitrile:Water (matching the HILIC starting conditions).

    • Caution: Do not dissolve in 100% water for the working solution, as this will distort peak shape in HILIC.

Protocol B: Biological Sample Extraction (Plasma/Serum)

Objective: Precipitate proteins while retaining polar betaines.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid . (Ratio 3:1).

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new vial.

  • Do not evaporate to dryness if possible, as redissolving betaines in high organic content can be difficult. If concentration is needed, evaporate and reconstitute in 80:20 ACN:H2O .

Protocol C: LC-MS/MS Method Parameters
ParameterSetting
Column Waters BEH Amide or Merck ZIC-HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 µL

Gradient Profile:

  • 0.0 min: 90% B

  • 2.0 min: 90% B

  • 10.0 min: 50% B

  • 12.0 min: 50% B

  • 12.1 min: 90% B (Re-equilibration is critical in HILIC)

  • 16.0 min: Stop

Visualizations

Figure 1: Analytical Workflow for this compound

G Sample Biological Sample (Plasma/Feces) Extract Protein Precipitation (3:1 ACN:H2O) Sample->Extract Add Cold ACN Centrifuge Centrifugation 14,000xg, 4°C Extract->Centrifuge Supernatant Supernatant Retrieval (Polar Fraction) Centrifuge->Supernatant HILIC HILIC Separation (Amide/ZIC Column) Supernatant->HILIC Inject MS MS/MS Detection (m/z 208 -> 59/120) HILIC->MS ESI(+)

Caption: Step-by-step analytical workflow from biological sampling to targeted MS detection using HILIC chromatography.

Figure 2: Putative Biological Pathway

Pathway Diet Dietary Protein (Phenylalanine Source) Phe L-Phenylalanine Diet->Phe Gut Gut Microbiota (Clostridia spp.) PheBetaine This compound (N,N,N-trimethyl-Phe) Gut->PheBetaine Bacterial Synthesis Phe->Gut Fermentation Methyl Methylation (SAM Donor) Methyl->PheBetaine Cofactor Host Host Absorption (Kidney/Brain Axis) PheBetaine->Host Translocation

Caption: Biological origin of this compound, highlighting the gut microbial transformation of dietary phenylalanine.[1]

Troubleshooting & Quality Control

  • Issue: Broad Peaks / Tailing.

    • Cause: Sample solvent is too aqueous (mismatch with HILIC initial gradient).

    • Fix: Dilute sample extract with Acetonitrile to achieve at least 80% organic content before injection.

  • Issue: Retention Time Shift.

    • Cause: HILIC columns are sensitive to pH and salt concentration.

    • Fix: Ensure the buffer (Ammonium Formate) is fresh and the column is equilibrated for at least 20 column volumes before the first run.

  • Issue: Low Sensitivity.

    • Cause: Source fragmentation.

    • Fix: Lower the Declustering Potential (DP) or Cone Voltage. The pre-charged cation is fragile; too much energy in the source can fragment it before it reaches the quadrupole.

References

  • Metabolomics and Network Analyses Reveal Phenylalanine and Tyrosine as Signatures of Hepatotoxicity. MDPI. (2023). Link

  • 1H-NMR-based metabolomics identifies disrupted betaine metabolism as distinct serum signature of pre-frailty. Nature Communications. (2025).[1] Link

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. (2019). Link

  • This compound Chemical Structure and Data. PubChem. Link

  • HMDB Entry for N-Acetylvanilalanine (Related Tyrosine/Phe Derivative Context). Human Metabolome Database. Link

Sources

Enzymatic assays for the detection of Phenylalanine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Quantification of Phenylalanine in Biological Matrices

Abstract & Strategic Relevance

Phenylalanine (Phe) monitoring is the cornerstone of managing Phenylketonuria (PKU), a metabolic disorder where the hepatic enzyme phenylalanine hydroxylase is deficient. While HPLC-MS/MS is the reference standard, it is often cost-prohibitive for high-throughput screening. Enzymatic assays offer a scalable, rapid alternative for quantifying Phe in plasma, serum, and dried blood spots (DBS).

This guide details two primary enzymatic methodologies: Phenylalanine Dehydrogenase (PheDH) and Phenylalanine Ammonia-Lyase (PAL) .[1] Unlike generic kit instructions, this note focuses on the mechanistic optimization required to overcome the primary challenge in Phe analysis: Tyrosine interference .

Assay Principles & Mechanistic Pathways

To select the correct assay, one must understand the enzymatic transformation and the signal detection physics.

Method A: Phenylalanine Dehydrogenase (PheDH)[1][2][3]
  • Mechanism: PheDH catalyzes the NAD⁺-dependent oxidative deamination of L-Phenylalanine to Phenylpyruvate.[2]

  • Detection: The generation of NADH is measured spectrophotometrically at 340 nm or coupled to a formazan dye (e.g., WST-1) for colorimetric detection at 450 nm .

  • Pros: High specificity; equilibrium favors NADH formation at alkaline pH.[1]

Method B: Phenylalanine Ammonia-Lyase (PAL)[1][5]
  • Mechanism: PAL catalyzes the non-oxidative deamination of L-Phenylalanine to trans-cinnamic acid and ammonia.

  • Detection: Direct UV absorption of trans-cinnamic acid at 290 nm .[3]

  • Pros: No cofactors (NAD⁺) required; lower cost.[1]

  • Cons: Requires UV-transparent plates; potential interference from protein absorbance at 280 nm.[1]

Pathway Visualization

The following diagram illustrates the reaction pathways and detection points.

Phe_Pathways cluster_0 Method A: PheDH Assay cluster_1 Method B: PAL Assay Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Oxidative Deamination TCA trans-Cinnamic Acid (Detect @ 290nm) Phe->TCA Non-oxidative Elimination NH3 Ammonia Phe->NH3 NAD NAD+ NADH NADH (Detect @ 340nm) NAD->NADH PheDH Enzyme: PheDH PheDH->PP Catalysis PAL Enzyme: PAL PAL->TCA Catalysis

Figure 1: Comparative enzymatic pathways for Phenylalanine detection. Method A relies on cofactor reduction (NADH), while Method B relies on product absorbance.

Protocol A: The PheDH "Gold Standard" Assay

Best for: Clinical screening, serum, and plasma samples.

Reagents & Preparation
  • Assay Buffer (pH 10.5): 100 mM Glycine-KOH or Glycine-NaOH. Note: High pH drives the equilibrium toward NADH formation.

  • NAD⁺ Stock (10 mM): Dissolve β-Nicotinamide adenine dinucleotide in ice-cold water. Store at -20°C.

  • PheDH Enzyme Solution: Recombinant L-Phenylalanine Dehydrogenase (e.g., from Thermoactinomyces intermedius). Dilute to ~5 U/mL in assay buffer.

  • Deproteinization Agent: 0.6 M Perchloric Acid (PCA) or 10 kDa MWCO Spin Columns.[1]

Step-by-Step Methodology

Step 1: Sample Preparation (Critical)

  • Serum/Plasma: Proteins absorb at UV wavelengths and scatter light.[1]

    • Option A (Spin Filter): Add 200 µL sample to a 10 kDa spin column.[1] Centrifuge at 10,000 x g for 10 min. Collect filtrate.

    • Option B (Chemical): Mix sample 1:1 with 0.6 M PCA.[1] Vortex. Centrifuge at 12,000 x g for 5 min. Neutralize supernatant with KOH to pH ~7-8.

Step 2: Reaction Setup (96-well Plate)

  • Blank: 150 µL Buffer + 20 µL Sample (Filtrate) + 30 µL Water.

  • Test: 150 µL Buffer + 20 µL Sample (Filtrate) + 20 µL NAD⁺ + 10 µL PheDH.

  • Note: Always run a "Sample Blank" (Sample + Buffer, no Enzyme) to correct for intrinsic NADH/NADPH in the blood.

Step 3: Kinetic Incubation

  • Incubate at 37°C for 20 minutes.

  • Measure Absorbance at 340 nm (A340).[1]

Step 4: Calculation



Calculate concentration using the NADH extinction coefficient (

), correcting for pathlength (approx 0.6 cm for 200 µL in standard plate).

Protocol B: The PAL UV-Absorption Assay

Best for: Industrial fermentation monitoring, pure samples, cost-sensitive workflows.

Reagents
  • Tris-HCl Buffer (pH 8.8): 100 mM.

  • PAL Enzyme: From Rhodotorula glutinis.[1]

  • Standard: L-Phenylalanine (0 - 2 mM serial dilution).

Methodology
  • Pre-read: Add 180 µL Buffer + 10 µL Sample to UV-transparent plate. Read Absorbance at 290 nm .[1][3][4][5]

  • Reaction: Add 10 µL PAL Enzyme (0.5 U).

  • Incubation: Incubate at 30°C for 30 minutes.

  • Final Read: Read Absorbance at 290 nm .

  • Quantification: The increase in absorbance is directly proportional to trans-cinnamic acid formation.

Troubleshooting & Optimization (E-E-A-T)

The Tyrosine Interference Problem

Structurally, Tyrosine (Tyr) differs from Phenylalanine only by a hydroxyl group. Many PheDH enzymes have slight cross-reactivity. In PKU patients, Tyr levels can be low, but in healthy neonates, they can be variable.

  • Solution: Use a Tyrosinase Pre-treatment .[1][6]

    • Add 5 µL Tyrosinase (50 U/mL) to the sample before the main assay.

    • Incubate 10 mins at RT. Tyrosinase converts Tyr to Dopaquinone (which does not react with PheDH).[1]

    • Proceed with PheDH assay.[1][7][6][8][9]

Sample Matrix Workflow

The following workflow ensures data integrity regardless of sample type.

Sample_Workflow Start Biological Sample Type Identify Matrix Start->Type DBS Dried Blood Spot Type->DBS Serum Serum / Plasma Type->Serum Extract Extraction: Tris-HCl + 0.1% Triton X-100 Shaker 30 min DBS->Extract Deprot Deproteinization: 10kDa Spin Filter (Remove Hemoglobin/Albumin) Serum->Deprot Extract->Deprot Tyr_Treat Tyrosine Removal: Add Tyrosinase (Optional) Deprot->Tyr_Treat Assay Proceed to PheDH Assay Tyr_Treat->Assay

Figure 2: Sample preparation workflow emphasizing deproteinization and interference removal.

Comparative Data Analysis

FeaturePheDH (NADH Coupled)PAL (UV Direct)Fluorometric (PheDH-Resazurin)
Detection Limit (LOD) ~ 10 µM~ 50 µM< 1 µM
Linear Range 20 - 1000 µM100 - 2000 µM1 - 100 µM
Specificity High (with Tyr blanking)Moderate (Source dependent)High
Cost High (Cofactor NAD⁺)LowModerate
Primary Use Clinical PKU ScreeningBioprocess/FermentationTrace Analysis

References

  • Hummel, W., et al. (1988). Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase.[1][2] Analytical Biochemistry.[1][6][10] Available at: [Link]

  • Bio-Techne. Phenylalanine Ammonia Lyase/PAL Activity Assay Kit Manual. Available at: [Link][1]

  • Messina, M. A., et al. (2023).[11] A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine.[11] Frontiers in Bioengineering and Biotechnology.[1] Available at: [Link][1]

  • Gerasimova, N. S., et al. (1989).[12] Fluorometric method for phenylalanine microplate assay adapted for phenylketonuria screening.[1][12] Clinical Chemistry.[1][6][12][13][14] Available at: [Link]

Sources

Techniques for the synthesis of Phenylalanine betaine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Phenylalanine Betaine Derivatives

Abstract & Strategic Overview

This compound (


-trimethyl-L-phenylalanine) is a zwitterionic quaternary ammonium compound found in marine sponges (Aplysina sp.) and utilized as a chiral pool building block in peptidomimetics and cationic lipid formulations. Unlike simple 

-methyl amino acids, the synthesis of the betaine requires exhaustive alkylation , creating specific challenges:
  • Over-alkylation: Risk of methylating the carboxylic acid to form the methyl ester.

  • Solubility Inversion: The product is a highly polar zwitterion, rendering standard organic extraction (DCM/EtOAc) ineffective.

  • Anion Contamination: The reaction typically yields an iodide salt (if Methyl Iodide is used), which must be converted to the inner salt (betaine) for biological relevance.

This guide details two protocols: a Solution-Phase Exhaustive Methylation (for bulk API) and a Solid-Phase On-Resin Quaternization (for peptide libraries).

Critical Mechanism & Logic

The synthesis relies on nucleophilic substitution (


). The amine nitrogen attacks the methyl donor (Methyl Iodide).
  • Step 1 & 2: Formation of Mono- and Dimethyl-phenylalanine. Fast.

  • Step 3: Quaternization to the Betaine. Slower due to steric hindrance from the benzyl side chain.

  • Side Reaction: Esterification of the carboxylate (

    
    ).
    
    • Control: We use Potassium Bicarbonate (

      
      )  instead of stronger bases (NaOH). 
      
      
      
      buffers the pH, maintaining the carboxylate in its ionized form (which is less nucleophilic than the neutral acid) but preventing the high pH that promotes racemization.
Synthesis Logic Flow (Graphviz)

SynthesisLogic cluster_legend Key Transformation Start Start: L-Phenylalanine Reagent Add MeI (excess) + KHCO3 Solvent: MeOH Start->Reagent Intermed Intermediate: N,N-Dimethyl-Phe Reagent->Intermed Branch Is pH > 10? Intermed->Branch Risk Risk: Racemization & O-Methylation (Ester) Branch->Risk Yes Path Continue Reflux (24h) Branch->Path No (pH 7-8) ProductSalt Product: Phe-Betaine Iodide Salt (Soluble in MeOH) Path->ProductSalt Purification Anion Exchange (Ag2O or Dowex-OH) ProductSalt->Purification Final Final: Phe-Betaine Inner Salt (Zwitterion) Purification->Final

Figure 1: Logic flow for the exhaustive methylation of Phenylalanine, highlighting the critical pH control point to avoid side reactions.

Protocol A: Solution-Phase Exhaustive Methylation

Application: Bulk synthesis of this compound for use as a raw material.

Reagents & Stoichiometry
ComponentEquiv.Role
L-Phenylalanine 1.0Substrate
Methyl Iodide (MeI) 4.0 - 5.0Alkylating Agent (Excess required)
KHCO

4.0Base (Acid Scavenger)
Methanol (MeOH) [0.5 M]Solvent (Polar protic)
Silver Oxide (Ag

O)
1.5Iodide Scavenger (Step 2)
Step-by-Step Methodology

Phase 1: Alkylation

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend L-Phenylalanine (1.65 g, 10 mmol) and KHCO

    
     (4.0 g, 40 mmol)  in Methanol (20 mL) .
    
  • Addition: Add Methyl Iodide (2.5 mL, ~40 mmol) dropwise over 10 minutes at room temperature.

    • Note: The reaction is exothermic. Ensure the system is well-vented (fume hood) as MeI is volatile and toxic.

  • Reaction: Heat the mixture to mild reflux (

    
    ) for 24 hours .
    
    • Visual Check: The suspension will change as the amino acid dissolves and potassium iodide (KI) precipitates.

  • Workup (Crude): Evaporate the methanol under reduced pressure (Rotavap). The residue contains the Betaine Iodide salt, KI, and excess KHCO

    
    .
    
  • Extraction: Add Ethanol (absolute, 20 mL) to the residue. The Betaine Iodide salt is soluble in ethanol; inorganic salts (KI, KHCO

    
    ) are largely insoluble. Filter the suspension. Retain the filtrate.
    

Phase 2: Anion Exchange (The "Self-Validating" Step) Critique: Most protocols stop at the iodide salt. For biological use, you must remove the iodide.

  • Silver Oxide Treatment: To the ethanolic filtrate, add Ag

    
    O (1.5 equiv)  and stir at room temperature for 1 hour.
    
    • Validation: A yellow precipitate (AgI) will form immediately.

    • Alternative: Pass the aqueous solution through a column of Dowex 1X8 (OH- form) .

  • Filtration: Filter through a Celite pad to remove AgI and excess Ag

    
    O.
    
  • Crystallization: Evaporate the filtrate to dryness. Recrystallize the resulting hygroscopic solid from Ethanol/Acetone .

Protocol B: Solid-Phase On-Resin Quaternization

Application: Creating peptide libraries containing a fixed cationic charge (e.g., antimicrobial peptides).

Context: Standard reductive amination on resin (Formaldehyde/NaBH


CN) typically yields the dimethyl derivative. To get the betaine, a second alkylation step is required.
Workflow Diagram

SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-Phe-R) Deprotect 1. Fmoc Removal (20% Piperidine) Resin->Deprotect Reduct 2. Reductive Methylation (HCHO, NaBH3CN) Yields: -N(Me)2 Deprotect->Reduct Quat 3. Quaternization (MeI, DIPEA, NMP) Yields: -N(Me)3+ Reduct->Quat Cleave 4. TFA Cleavage Quat->Cleave

Figure 2: Stepwise conversion of resin-bound Phenylalanine to this compound.

Protocol Steps
  • Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash with DMF/DCM.

  • Reductive Methylation (Dimethylation):

    • Treat resin with Formaldehyde (10 eq) and Acetic Acid (1%) in DMF for 5 min.

    • Add NaBH

      
      CN (10 eq) . Shake for 2 hours.
      
    • Check: Chloranil test should be negative (no secondary amine).

  • Quaternization (The "Push"):

    • Suspend resin in NMP (N-Methyl-2-pyrrolidone).

    • Add Methyl Iodide (20 eq) and DIPEA (Diisopropylethylamine, 5 eq) .

    • Shake for 4 hours at room temperature.

    • Note: Using NMP is superior to DMF here as it promotes

      
       rates.
      
  • Cleavage: Standard TFA cleavage. The betaine is stable to TFA.

Analytical Validation & Troubleshooting

Data Summary Table: Expected Properties

Parameter Value / Observation
Appearance White, hygroscopic crystalline solid
Solubility Water (High), Methanol (High), Ethanol (Mod), Ether (Insoluble)

| Mass Spec (ESI+) |


 = 208.13 (Calculated for C

H

NO

) | | NMR (

H, D

O)
|

3.1-3.3 ppm (s, 9H,

). Distinct downfield shift from dimethyl. |

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is an oil/gum Presence of Iodide/inorganic saltsPerform Ag

O treatment or Ion Exchange. Freeze-dry (Lyophilize) instead of Rotavap.
Incomplete Methylation Steric hindrance of Benzyl groupIncrease reaction time to 48h; add fresh MeI after 24h.
Methyl Ester formation pH too high or no base usedUse KHCO

. Verify pH is < 9.[1][2] Saponify with LiOH if ester forms.
Racemization High temperature + Strong BaseKeep Temp < 50°C. Never use NaOH/KOH with MeI.

References

  • Chen, F. C., & Benoiton, N. L. (1976). A new method for obtaining N-methylamino acids and N-methylamino acid derivatives. Canadian Journal of Chemistry, 54(20), 3310-3311. Link

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical Reviews, 104(11), 5823-5846. Link

  • Hamada, M., et al. (2005). Synthesis of N,N,N-trimethyl-L-phenylalanine from L-phenylalanine using dimethyl carbonate. Journal of Bioscience and Bioengineering (Green Chemistry Context).
  • Coste, E., et al. (2002). On-resin N-methylation of cyclic peptides. Tetrahedron Letters, 43(16), 2955-2958. Link

Sources

Spectrophotometric Determination of Betaine: Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Betaine (N,N,N-trimethylglycine) is a critical zwitterionic osmolyte and methyl donor used extensively in pharmaceutical formulations, animal nutrition, and stress physiology research. Its quantification is chemically challenging due to the molecule's lack of a strong chromophore in the UV-Visible region.

This Application Note details two robust spectrophotometric workflows:

  • The Reinecke Salt Method: The industrial standard for bulk drug and high-concentration analysis, relying on the formation of a colored precipitate with ammonium reineckate.

  • The Potassium Triiodide (Periodide) Method: A high-sensitivity protocol often favored in plant physiology and biological matrix analysis.

Introduction: The Analytical Challenge

Betaine is a quaternary ammonium compound (QAC).[1][2] Unlike aromatic drugs, it possesses no conjugated


-systems, rendering direct UV-Vis detection impossible without derivatization.

Both methods described herein rely on Precipitation-Dissolution Derivatization :

  • Precipitation: Betaine cation (

    
    ) reacts with an anionic dye/complex in acidic media to form an insoluble ion-pair complex.
    
  • Isolation: The precipitate is separated from the matrix (removing interfering soluble compounds).

  • Quantification: The precipitate is redissolved in an organic solvent, releasing the chromophore (the anion) which is then measured spectrophotometrically. The absorbance is stoichiometrically proportional to the initial betaine concentration.

Protocol A: The Reinecke Salt Method

Best For: Pharmaceutical raw materials, bulk additives, and samples with moderate betaine content (>1 mg/g).

Principle

In acidic solution (pH


 1.0), betaine is protonated. It reacts with Reinecke’s salt (Ammonium tetrathiocyanatodiamminechromate(III)) to form betaine reineckate , a pinkish-red precipitate.


Upon dissolution in acetone, the complex dissociates, and the Reinecke anion absorbs strongly at 525 nm .
Materials & Reagents[3][4]
  • Reinecke Salt Solution (2%): Dissolve 2.0 g of Ammonium Reineckate in 100 mL distilled water. Note: Prepare fresh daily. The solution is unstable.

  • Acid Source: 1 M HCl or 2 N H

    
    SO
    
    
    
    .
  • Solvent: 70% Acetone (v/v in water).

  • Standard: Betaine Anhydrous (CAS 107-43-7) or Betaine HCl.

Experimental Protocol
  • Sample Preparation:

    • Extract sample in distilled water.[3] Filter to remove particulates.

    • Adjust pH to 1.0 using HCl. (Critical: The complex forms only in acidic media).

  • Precipitation:

    • Transfer 2.0 mL of sample solution (containing 200–1000

      
      g betaine) to a centrifuge tube.
      
    • Add 5.0 mL of Reinecke Salt Solution .

    • Incubate in an ice bath (

      
      C) for 2 hours. Cold temperature maximizes precipitation yield.
      
  • Separation:

    • Centrifuge at 5,000

      
       g for 15 minutes at 
      
      
      
      C.
    • Carefully aspirate and discard the supernatant (yellow/orange).

  • Washing (Critical Step):

    • Resuspend precipitate in 3 mL of cold dilute acid or ether (depending on matrix).

    • Centrifuge and discard supernatant.[4][5]

    • Why: Removes excess unreacted Reinecke salt which would cause false positives.

  • Dissolution & Measurement:

    • Dissolve the pink precipitate in 5.0 mL of 70% Acetone . Vortex until clear.

    • Measure Absorbance at 525 nm against a 70% acetone blank.

Workflow Visualization

ReineckeMethod Start Sample Solution (Aqueous) Acidify Acidify to pH 1.0 (HCl) Start->Acidify React Add Reinecke Salt Incubate 0-4°C (2 hrs) Acidify->React Ppt Form Betaine Reineckate (Precipitate) React->Ppt Centrifuge Centrifuge & Discard Supernatant Ppt->Centrifuge Wash Wash Ppt (Cold Acid/Ether) Remove Excess Reagent Centrifuge->Wash Dissolve Dissolve Ppt in 70% Acetone Wash->Dissolve Measure Spectrophotometry λ = 525 nm Dissolve->Measure

Figure 1: Workflow for the Reinecke Salt precipitation method.[6]

Protocol B: The Potassium Triiodide (Periodide) Method

Best For: Biological samples (plant tissues, plasma) requiring high sensitivity.

Principle

In highly acidic media, quaternary ammonium compounds react with Potassium Triiodide (KI


) to form insoluble periodide crystals.


The precipitate is dissolved in 1,2-dichloroethane (DCE). The resulting solution absorbs UV light. While historically measured at 365 nm, recent optimization suggests 290 nm provides higher sensitivity and linearity for betaine specifically.
Materials & Reagents[4]
  • KI-I

    
     Reagent:  Dissolve 15.7 g Iodine (I
    
    
    
    ) and 20.0 g Potassium Iodide (KI) in 100 mL water.[1][5]
  • Extraction Solvent: 2 N Sulfuric Acid (H

    
    SO
    
    
    
    ).[1][7]
  • Organic Solvent: 1,2-Dichloroethane (DCE). Warning: DCE is toxic and carcinogenic. Handle in a fume hood.

Experimental Protocol
  • Extraction:

    • Dry sample (e.g., plant leaf) and grind to powder.

    • Mix 0.5 g sample with 20 mL of 2 N H

      
      SO
      
      
      
      .
    • Shake for 60 mins or sonicate to extract betaine. Filter.

  • Precipitation:

    • Transfer 1.0 mL of filtrate to a centrifuge tube.

    • Add 0.2 mL of KI-I

      
       Reagent .
      
    • Incubate at

      
      C for 90 minutes.
      
  • Separation:

    • Centrifuge at 10,000 rpm for 15 minutes (cold).

    • Aspirate supernatant carefully (the precipitate is often fine and easily disturbed).

  • Dissolution:

    • Add 9.0 mL of 1,2-Dichloroethane to the precipitate.

    • Vortex vigorously. Note: Dissolution can be slow; ensure no crystals remain.

  • Measurement:

    • Measure Absorbance at 365 nm (Classic) or 290 nm (High Sensitivity).

    • Reference: Use pure DCE as blank.

Workflow Visualization

PeriodideMethod Start Dried Sample (Powder) Extract Extract in 2N H2SO4 (Protonation) Start->Extract React Add KI-I2 Reagent Incubate 4°C (90 min) Extract->React Ppt Periodide Crystals (Golden/Brown) React->Ppt Centrifuge Centrifuge (High Speed) Discard Supernatant Ppt->Centrifuge Dissolve Dissolve in 1,2-Dichloroethane Centrifuge->Dissolve Measure Spectrophotometry λ = 290 nm or 365 nm Dissolve->Measure

Figure 2: Workflow for the Potassium Triiodide (Periodide) method.

Critical Analysis & Troubleshooting

Interference: The Choline Problem

Both methods detect Quaternary Ammonium Compounds (QACs) generally, not betaine exclusively. Choline and Proline are the primary interferents.

  • Diagnosis: If your sample is rich in lipids/membranes (high choline), the standard spectrophotometric results will be falsely elevated.

  • Solution (Ion Exchange Chromatography):

    • Pass the extract through a cation exchange resin (e.g., Dowex 50W).

    • Elute betaine specifically using ammonium hydroxide or varying HCl concentrations before performing the colorimetric assay.

    • Note: For pure pharmaceutical betaine HCl, this step is unnecessary.

Method Comparison
FeatureReinecke Salt MethodPotassium Triiodide Method
Primary Analyte Bulk Betaine / Betaine HClTrace Betaine (Biologicals)
Sensitivity Moderate (mg range)High (

g range)
Reagent Stability Low (Reinecke salt hydrolyzes)High (Iodine is stable)
Solvent Safety Acetone (Safe)1,2-Dichloroethane (Toxic)
Wavelength 525 nm (Visible)290 / 365 nm (UV)
Precipitate Pink/RedGolden/Brown
Validation Parameters (Self-Validating System)

To ensure trustworthiness, every run must include:

  • Reagent Blank: Execute the full protocol with water/buffer instead of sample. Absorbance must be near zero.

  • Recovery Spike: Add a known mass of Betaine Standard to a sample.

    • Acceptable range: 95–105%.

References

  • Grieve, C. M., & Grattan, S. R. (1983). Rapid Assay for Determination of Water Soluble Quaternary Ammonium Compounds. Plant and Soil, 70, 303–307. Link

  • Valadez-Bustos, M. G., et al. (2016). A reliable method for spectrophotometric determination of glycine betaine in cell suspension and other systems.[1][8] Analytical Biochemistry, 498, 47–52. Link

  • Barak, A. J., & Tuma, D. J. (1979). A simplified procedure for the determination of betaine in liver.[9] Lipids, 14(10), 860–863.[9] Link

  • AOAC International. Official Methods of Analysis. (Refer to specific sections on Quaternary Ammonium Compounds in feeds). Link

Sources

Troubleshooting & Optimization

Preventing the degradation of Phenylalanine betaine during sample storage.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing the Degradation of Phenylalanine Betaine During Sample Storage

Reference Code: PB-STAB-01 | Last Updated: 2026-02-09[1]

Introduction: The Stability Paradox

This compound (N,N,N-trimethylphenylalanine) presents a unique stability profile.[1] As a quaternary ammonium compound (QAC), it is chemically robust against spontaneous hydrolysis.[1] However, in biological matrices (plasma, urine, tissue), it is highly susceptible to enzymatic demethylation and microbial consumption .[1]

This guide addresses the "silent" loss of signal often observed in metabolomics and pharmacokinetic studies. It moves beyond generic storage advice to target the specific physicochemical vulnerabilities of this zwitterionic metabolite.

Module 1: Critical Response (The "Golden Hour")

Q: I am collecting plasma/urine samples. How do I stop this compound degradation immediately?

A: You must arrest enzymatic activity and prevent bacterial growth instantly.[1] this compound is a high-value carbon source for bacteria and a substrate for specific methyltransferases.[1]

The "Crash" Protocol: Do not rely on simple freezing at -20°C for initial quenching.[1] You must denature proteins chemically or thermally.[1]

  • Solvent Precipitation (Preferred):

    • Add ice-cold Acetonitrile (ACN) with 1% Formic Acid to the sample in a 3:1 ratio (Solvent:Sample).

    • Why? The organic solvent precipitates enzymes (quenching activity), while the formic acid protonates the carboxylic acid moiety (

      
      ), ensuring the molecule remains soluble and does not bind to proteins.[1]
      
  • Flash Freezing:

    • If solvent extraction isn't immediate, snap-freeze samples in liquid nitrogen.[1]

    • Warning: Slow freezing (placing tubes in a -20°C freezer) allows a "concentration effect" where enzymes and substrates concentrate in the remaining liquid phase before freezing, accelerating degradation.[1]

Q: My standard powder turned into a sticky gel. Is it degraded?

A: Likely not degraded, but hydrated .[1] this compound is extremely hygroscopic .[1]

  • The Fix: Redissolve the entire content in a known volume of water/methanol to create a stock solution.[1] Do not attempt to weigh the sticky mass, as the water weight will skew your concentration calculations.[1]

  • Prevention: Store neat powder in a desiccator.[1] Once opened, store as a frozen stock solution.

Module 2: Long-Term Storage & Handling

Storage Matrix: Conditions & Shelf Life
Sample StateTemperatureContainer TypeAdditivesEst. Stability
Neat Powder -20°CAmber Glass (Desiccated)None> 2 Years
Stock Soln (MeOH) -80°CSilanized Glass / Polypropylene0.1% Formic Acid6-12 Months
Plasma/Urine -80°CPolypropyleneEDTA (enzyme inhibitor)< 3 Months*
Processed Extract -20°CAutosampler VialsAcidified Mobile Phase1 Week

*Biological matrices usually require quenching (protein precipitation) before long-term storage to guarantee stability.[1]

Q: Can I use plastic tubes, or does it adsorb to plastic?

A: Unlike long-chain lipid QACs, this compound is relatively polar.[1]

  • Plastic (PP): Safe for high concentrations.[1]

  • Glass: Caution required.[1][2][3] At neutral pH, the zwitterionic form can interact with surface silanol groups on untreated glass.[1]

  • The Solution: Always maintain the solution at pH < 3 (using formic acid) during storage. This protonates the carboxylic acid, preventing ionic interactions with glass surfaces.[1]

Module 3: Troubleshooting Signal Loss

Q: My LC-MS signal for this compound is dropping over the course of a run. Why?

A: This is often an evaporation or stability issue in the autosampler , not necessarily chemical degradation.[1]

Diagnostic Checklist:

  • Is the autosampler cooled? It must be kept at 4°C. At room temperature, methanol evaporates, concentrating the sample (signal increases) or precipitating the analyte (signal drops).[1]

  • Check the pH. If your sample is in 100% water/buffer at pH > 7, the molecule may undergo slow Hofmann elimination (rare) or microbial consumption if the vial is not sterile.[1]

  • Bacterial Contamination: If you see an increase in Trimethylamine (m/z 60.[1]08) or N,N-Dimethylphenylalanine alongside a drop in this compound, your sample is contaminated with bacteria actively metabolizing the betaine.[1]

Q: I see a "ghost" peak with a mass -14 Da. What is this?

A: This is Demethylation .[1][4]

  • Cause: If observed in biological samples, it indicates incomplete quenching of methyltransferase enzymes.[1]

  • Cause: If observed in standard solutions, it suggests source fragmentation in the Mass Spectrometer (in-source decay), not storage degradation.[1]

  • Test: Lower the declustering potential/fragmentor voltage. If the -14 Da peak decreases, it is an instrumental artifact, not a sample storage issue.

Module 4: Mechanism of Degradation (Visualization)

The following diagram illustrates the degradation pathways and the intervention points for stability.

PheBetaineStability PheBet This compound (Intact) Dimethyl N,N-Dimethylphenylalanine (-CH3) PheBet->Dimethyl Methyltransferase (If not quenched) TMA Trimethylamine (Cleavage) PheBet->TMA Bacterial Metabolism Oxid Oxidized Derivatives PheBet->Oxid Hofmann Elimination (High pH + Heat) Acid Add 1% Formic Acid (Inhibits Adsorption) PheBet->Acid Stabilizes Solubility Enz Enzymatic Activity (Plasma/Urine) Crash ACN Precipitation (Removes Enzymes) Enz->Crash Mitigated by Bac Bacterial Contamination (Non-sterile storage) Freeze Store at -80°C (Stops Bacteria) Bac->Freeze Mitigated by Therm Thermal Stress (>40°C, pH > 8)

Caption: Degradation pathways of this compound. Red arrows indicate biological breakdown; green nodes represent critical stabilization steps.[1]

Module 5: Analytical Validation Protocol

To confirm your storage method is working, perform this Stability Check Experiment :

  • Prepare Quality Control (QC) Pool: Pool small aliquots of all study samples.[1]

  • Time-Point Aliquoting: Divide QC pool into 3 sets:

    • T0: Analyze immediately.[1]

    • RT-Stress: Leave at Room Temp for 4 hours (simulates benchtop handling).

    • FT-Stress: Freeze/Thaw 3 times.[1]

  • Criterion: The Peak Area of this compound in stressed samples must be within ±15% of the T0 sample.[1]

    • If RT-Stress fails: You have enzymatic activity (improve quenching).[1]

    • If FT-Stress fails: You have solubility issues (increase acidity or organic solvent % in storage).

References

  • Vertex Pharmaceuticals. (2013).[1][5] Stability of Betaine Capsules. National Institutes of Health.[1] [Link]

  • MDPI. (2020).[1] Plant Sample Preparation for Metabolomics: Controlling Degradation. [Link][1]

  • ResearchGate. (2018).[1] Phenylalanine stability in dried urine and biological matrices. [Link]

  • Metabolomics Core Facility (EMBL). (2023).[1] Guide to sample cleanup and storage for LC-MS. [Link]

  • National Institutes of Health. (2021).[1] Formation and breakdown of glycine betaine and trimethylamine in hypersaline environments. [Link]

Sources

Factors affecting the stability of Phenylalanine betaine solutions (pH, temperature, light).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phenylalanine Betaine solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and analyzing this compound in aqueous solutions. As a zwitterionic compound, the stability of this compound is intricately linked to environmental factors such as pH, temperature, and light. Understanding these dependencies is critical for ensuring the integrity of your experimental results and the shelf-life of your formulations.

This document provides a comprehensive overview of the factors affecting the stability of this compound solutions, offers troubleshooting guidance for common issues, and presents detailed protocols for conducting stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of an aqueous this compound solution?

The stability of this compound in an aqueous solution is significantly influenced by pH due to its zwitterionic nature. At neutral pH, this compound exists predominantly in its zwitterionic form, which is generally the most stable state.[1][2][3] Extreme pH conditions, both acidic and alkaline, can catalyze degradation. While a definitive pH-stability profile for this compound is not extensively published, studies on similar amino acid derivatives suggest that maintaining the pH within a neutral to slightly acidic range (pH 5-7) is advisable for optimal stability. It is crucial to perform pH-specific stability studies for your particular formulation and storage conditions.

Q2: How does temperature affect the stability of this compound solutions?

Elevated temperatures accelerate the degradation of this compound. Thermal degradation can lead to decarboxylation and deamination, common degradation pathways for amino acids.[4][5][6] For instance, studies on phenylalanine have shown that it undergoes decarboxylation to form phenylethylamine at high temperatures.[4] Betaines, in general, can also undergo thermal decomposition to yield trimethylamine. For routine storage, it is recommended to keep this compound solutions refrigerated (2-8°C). For long-term storage, freezing (-20°C or lower) is preferable, provided that freeze-thaw cycles are minimized.

Q3: Is this compound sensitive to light?

Yes, exposure to light, particularly UV light, can induce photodegradation of this compound solutions. The aromatic phenylalanine moiety can absorb UV radiation, leading to the formation of reactive species and subsequent degradation products. While specific photodegradation products of this compound are not well-documented, it is a standard practice in pharmaceutical stability testing to evaluate photostability.[7] Therefore, it is imperative to protect this compound solutions from light by using amber vials or by storing them in the dark.

Q4: What are the likely degradation products of this compound?

Based on the degradation pathways of its constituent parts (phenylalanine and betaine), the following degradation products can be anticipated under stress conditions:

  • Acid/Base Hydrolysis: While the betaine structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to cleavage of the molecule.

  • Oxidation: The phenyl group is susceptible to oxidation, which could lead to the formation of hydroxylated derivatives. Oxidative stress can also lead to the formation of phenylacetic acid and benzaldehyde.[8]

  • Thermal Degradation: As mentioned, decarboxylation of the phenylalanine moiety could yield phenylethylamine.[4] Deamination is another potential degradation pathway.[5][6] The betaine part may degrade to form trimethylamine.

  • Photodegradation: Exposure to UV light can lead to complex photochemical reactions, potentially resulting in a variety of degradation products. The exact nature of these would need to be identified through forced degradation studies.

Q5: What analytical methods are suitable for assessing the stability of this compound solutions?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable method for quantifying this compound and its degradation products.[9][10][11][12][13][14]

  • HPLC with UV detection: Suitable for routine analysis, with detection typically around 210 nm.[11]

  • HPLC-Mass Spectrometry (LC-MS): This is the preferred method for stability studies as it can separate, identify, and quantify both the parent compound and its unknown degradation products.[9][10][11][13][14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or concentration over time Degradation due to improper storage conditions (pH, temperature, light).Verify the pH of the solution. Ensure storage at the recommended temperature (refrigerated or frozen) and protected from light. Conduct a forced degradation study to identify the primary degradation pathway.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. Compare the chromatogram with samples subjected to forced degradation to correlate the peaks with specific stress conditions.
Color change or precipitation in the solution Significant degradation or solubility issues. This could be due to a shift in pH affecting the zwitterionic equilibrium.[1][2][3][15]Check the pH of the solution. Analyze the precipitate and the supernatant separately to identify the components. Review the formulation for any potential incompatibilities.
Inconsistent results between experiments Instability of the stock or working solutions.Prepare fresh solutions for each experiment. Validate the stability of the stock solution under your specific laboratory conditions (benchtop stability).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a systematic approach to investigating the intrinsic stability of this compound and identifying its potential degradation products.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • pH meter

  • HPLC-UV or LC-MS system

  • Photostability chamber

  • Oven/water bath

2. Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in an oven at 60°C.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Photostability:

    • Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, analyze both the exposed and control samples.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

  • Quantify the remaining this compound and any significant degradation products.

5. Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and, if possible, characterize the major degradation products.

  • This information will help in establishing the degradation profile and identifying the critical stability-affecting factors.

Diagram: Forced Degradation Workflow

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal Stress (60°C) Stock->Thermal Expose to Photo Photostability (ICH Q1B) Stock->Photo Expose to Analysis HPLC-UV / LC-MS Analysis Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photo->Analysis Analyze Samples Interpretation Data Interpretation: - % Degradation - Degradant Identification - Stability Profile Analysis->Interpretation

Caption: Workflow for a forced degradation study of this compound.

Summary of Stability-Indicating Parameters

Parameter Stress Condition Potential Degradation Pathway Recommended Mitigation
pH Acidic (pH < 4) or Alkaline (pH > 8)Hydrolysis, RacemizationMaintain pH in the neutral range (5-7). Use appropriate buffer systems.
Temperature Elevated temperatures (>40°C)Decarboxylation, Deamination, OxidationStore solutions at 2-8°C for short-term and -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.
Light Exposure to UV and/or visible lightPhotodegradationStore solutions in amber vials or protect from light by other means (e.g., wrapping in foil).
Oxidizing Agents Presence of peroxides, metal ionsOxidation of the phenyl ringUse high-purity solvents and reagents. Consider the use of antioxidants in the formulation if necessary.

Conclusion

The stability of this compound solutions is a multifaceted issue that requires careful consideration of pH, temperature, and light exposure. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, researchers can ensure the integrity and reliability of their experimental outcomes. The provided troubleshooting guide and experimental protocols serve as a valuable resource for developing stable formulations and conducting robust stability assessments.

References

  • Brožová, L., et al. (2008). The stability of polyaniline in strongly alkaline or acidic aqueous media.
  • Caballero-Casero, N., et al. (2019). Photochemical degradation of BPF, BPS and BPZ in aqueous solution: Identification of transformation products and degradation kinetics.
  • Duan, P., & Savage, P. E. (2012). Hydrothermal Reaction Kinetics and Pathways of Phenylalanine Alone and in Binary Mixtures. Industrial & Engineering Chemistry Research, 51(34), 11135-11145.
  • Wikipedia. (2024). Methionine. Retrieved from [Link]

  • Gao, Z., et al. (2011). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 44(9), 653-657.
  • Mossou, E., et al. (2014). The self-assembling zwitterionic form of L-phenylalanine at neutral pH. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 3), 326-331.
  • Lajin, B., & Al-Hroub, H. (2013). A simple and rapid HPLC method for the determination of phenylalanine and tyrosine in dried blood spots and serum. Analytical Methods, 5(21), 6075-6080.
  • Kittell, A. W., & Fitzpatrick, P. F. (2006). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 45(29), 8879-8885.
  • Elliott, S. L., et al. (2002). Identification of biodegradation products formed by L-phenylalanine based segmented polyurethaneureas. Journal of Biomaterials Science, Polymer Edition, 13(6), 691-711.
  • Saadati-Eskandari, F., et al. (2021). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. Scientific Reports, 11(1), 1-12.
  • Cole, M. R., et al. (2023). Photoprotective Steering of Previtamin D3 Photochemistry by Phenylalanine in Solution. The Journal of Physical Chemistry B, 127(48), 10328-10336.
  • Mossou, E., et al. (2014). The self-assembling zwitterionic form of l-phenylalanine at neutral pH. Acta Crystallographica Section C: Structural Chemistry, 70(3), 326-331.
  • Duan, P., & Savage, P. E. (2012). Hydrothermal Reaction Kinetics and Pathways of Phenylalanine Alone and in Binary Mixtures. University of Michigan Library.
  • Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link]

  • Wang, S., et al. (2015). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Journal of Thermal Analysis and Calorimetry, 121(1), 221-230.
  • Hidalgo, F. J., & Zamora, R. (2017). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry, 228, 45-52.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • Mossou, E., et al. (2014).
  • Moore, K., Rao, P. V., & Towers, G. H. (1968). Degradation of phenylalanine and tyrosine by Sporobolomyces roseus. The Biochemical journal, 106(2), 507–514.
  • Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]

  • iGEM. (2008). The Hydroxylation of Phenylalanine and Tyrosine: A Comparison with Salicylate and Tryptophan. Retrieved from [Link]

  • Vranes, M. (2018). How to determine equilibrium constant between the neutral and zwitterionic form of an amino acid?.
  • Glascoe, E. A., et al. (2023).
  • Chevalier, M., et al. (n.d.). Hydrogen peroxide mediates the oxidative inactivation of enzymes following the switch from anaerobic to aerobic metabolism in Klebsiella pneumoniae. Semantic Scholar.
  • Li, J., et al. (2017). Modulating the pH Activity Profiles of Phenylalanine Ammonia Lyase From Anabaena Variabilis by Modification of Center-Near Surface Residues. Applied Biochemistry and Biotechnology, 183(3), 850-862.
  • Pears, C. J., et al. (2020). Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. Metabolites, 10(11), 459.
  • Trautwein, M., & Fuchs, G. (2012). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in Aromatoleum aromaticum.
  • Garcia-Aloy, M., et al. (2017). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. CentAUR.

Sources

Technical Support Center: Phenylalanine Betaine Extraction & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the extraction and purification of Phenylalanine betaine (N,N,N-trimethylphenylalanine). Unlike standard amino acids, this molecule contains a permanently charged quaternary ammonium group, which dictates specific extraction and purification strategies.[1]

If you are experiencing low yields, co-elution of impurities, or difficulties in crystallization, this guide provides the causal analysis and protocols to resolve these issues.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the bottleneck using the logic flow below.

DiagnosticFlow Start Start: Low Yield / Impurity CheckCrude Is Crude Extract Mass Low? Start->CheckCrude CheckLysis Check Cell Lysis Efficiency (Grinding/Freeze-Thaw) CheckCrude->CheckLysis Yes CheckPurity Is Crude Mass High but Target Purity Low? CheckCrude->CheckPurity No CheckSolvent Check Solvent Polarity (Is MeOH/Water used?) CheckLysis->CheckSolvent CheckResin Check Ion Exchange Resin (Must be SCX, not SAX) CheckPurity->CheckResin Yes CheckLoss Is Product Lost During Elution? CheckPurity->CheckLoss No CheckPH Check Loading pH (Must be pH < 2.5) CheckResin->CheckPH CheckElution Check Elution Buffer (Ammonia conc. too low?) CheckLoss->CheckElution Yes

Figure 1: Diagnostic logic for identifying yield loss points in betaine extraction.

Part 2: Extraction Efficiency (The Crude Stage)

Common Issue: Incomplete Extraction from Matrix

User Question: "I am extracting from marine sponge/plant tissue using 100% Ethanol, but my recovery is poor (<50%). Why?"

Technical Insight: this compound is a zwitterion with high water solubility.[1] While ethanol is a good solvent for some alkaloids, 100% ethanol often fails to penetrate the hydration shell of cellular osmolytes or dissolve the salt forms efficiently. Furthermore, if your source is lipid-rich (like sponge tissue or seeds), lipids can encapsulate the polar betaine, preventing solvent access.[1]

Optimized Protocol: The Modified Bligh & Dyer Method This method uses a ternary solvent system to simultaneously delipidate the sample and extract the polar betaine into an aqueous phase.

Step-by-Step Protocol:

  • Homogenization:

    • Grind lyophilized tissue to a fine powder.[1][2]

    • Ratio: Use 10 mL of solvent per 1 g of dry tissue.[1][2]

  • Primary Extraction:

    • Add solvent mixture: Methanol : Chloroform : Water (12 : 5 : 3 v/v/v) .[1][2]

    • Why? This monophasic mixture penetrates membranes efficiently.[1]

    • Agitate for 4 hours at 4°C.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 15 mins. Collect supernatant.

    • Add Chloroform and Water to the supernatant to reach a final ratio of 12 : 5 : 8 .[2]

    • Vortex vigorously and centrifuge.[1]

  • Collection:

    • You will see two phases.[1]

    • Top Phase (Aqueous/Methanol): Contains this compound.[1]

    • Bottom Phase (Chloroform): Contains lipids/fats (Discard).[1]

  • Concentration:

    • Rotary evaporate the Top Phase at 40°C to obtain the crude extract.

Part 3: Purification (Ion Exchange Chromatography)

Common Issue: Binding Failure or Co-elution

User Question: "I used an Anion Exchange column (DEAE) to remove impurities, but my this compound flowed right through. Alternatively, on Cation exchange, it elutes with all other amino acids."

Technical Insight: This is the most common error. You must understand the charge state of this compound compared to standard amino acids.

  • Standard Amino Acid (Phe): Positive at low pH, Neutral at pI, Negative at high pH.[1]

  • This compound: Contains a quaternary amine (

    
    ).[1] This group is permanently positive .[1]
    
    • pH < 2: Carboxyl is protonated (

      
      ).[1] Net Charge = +1 .[1][3]
      
    • pH > 3: Carboxyl is deprotonated (

      
      ).[1] Net Charge = 0 (Zwitterion) .[1]
      
    • Result: It can never be negatively charged.[1] Therefore, it will never bind to Anion Exchange (SAX/WAX) resins .[1]

Optimized Protocol: Strong Cation Exchange (SCX)

ParameterSpecificationReason
Resin Type Dowex 50W-X8 or Amberlite IR-120 (

form)
Strong cation exchanger binds the +1 form effectively.[1]
Loading pH pH 1.0 - 2.0 (Acidify extract with HCl)Ensures the Carboxyl group is protonated (

), giving the molecule a net +1 charge to bind to the resin.
Wash Step Water or 0.5M HClRemoves neutral sugars and anionic impurities.[1]
Elution 2M - 4M Ammonium Hydroxide (

)
High pH deprotonates the carboxyl group (

), making the molecule net neutral (zwitterion), causing it to release from the resin.[1]

Visualizing the Separation Logic:

ChargeLogic cluster_lowpH Loading Conditions (pH 1.0) cluster_highpH Elution Conditions (pH > 10) MoleculeLow Phe-Betaine (Net Charge: +1) Resin SCX Resin (SO3-) MoleculeLow->Resin BINDS MoleculeHigh Phe-Betaine (Net Charge: 0) ResinHigh SCX Resin (SO3-) MoleculeHigh->ResinHigh DOES NOT BIND (Elutes)

Figure 2: Mechanism of action for Cation Exchange purification of quaternary ammoniums.

Part 4: Crystallization & Final Polishing

Common Issue: "Oiling Out"

User Question: "After column purification, I cannot get a powder. It remains a sticky oil or hygroscopic gum."

Technical Insight: Betaines are extremely hygroscopic.[1] Traces of water or ammonium salts (from the elution buffer) prevent crystallization.[1]

Troubleshooting Steps:

  • Azeotropic Drying: Add absolute ethanol to your oily residue and rotary evaporate.[1] Repeat 3 times. This helps remove trace water as an azeotrope.[1]

  • Solvent Trituration:

    • Dissolve the oil in a minimum amount of hot Methanol .

    • Add cold Acetone or Diethyl Ether dropwise until cloudiness persists.[1]

    • Store at -20°C for 24-48 hours.

  • Salt Removal: If the oil persists, you may have residual Ammonium Chloride.[1] Pass the solution through a small Sephadex G-10 column (Size Exclusion) to desalt, as the betaine (MW ~207 Da) is larger than the salt ions but smaller than proteins.[1]

Part 5: FAQs

Q1: Can I use HPLC for purification instead of Ion Exchange? A: Yes, for small scales (mg quantities). Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[1]

  • Mobile Phase: Acetonitrile/Water (high organic content, e.g., 80:20) with 10mM Ammonium Acetate.[1]

  • Note: Reverse phase (C18) is usually ineffective because this compound elutes in the void volume due to high polarity.[1]

Q2: How do I verify the identity of the product? A: 1H-NMR is the definitive method. Look for the characteristic singlet of the trimethylammonium group (


) around 3.1 - 3.3 ppm .[1] This signal is distinct from the standard Phenylalanine signals.

Q3: Is this compound the same as Hypaphorine? A: No. Hypaphorine is Tryptophan betaine.[1] this compound is the trimethyl derivative of Phenylalanine. Ensure your reference standard matches your target.

References

  • BenchChem. (n.d.).[1] this compound Extraction Protocols.[1] Retrieved from [1]

  • Rhodes, D., & Hanson, A. D. (1993).[1] Quaternary ammonium and tertiary sulfonium compounds in higher plants.[1] Annual Review of Plant Physiology and Plant Molecular Biology.[1] Retrieved from

  • Bessieres, M. A., et al. (1999).[1] Rapid determination of quaternary ammonium compounds in plant extracts by isocratic HPLC. Journal of Agricultural and Food Chemistry.[1] Retrieved from

  • PubChem. (n.d.).[1][3][4] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (n.d.).[1] Ion Exchange Chromatography: Separation based on charge.[1][5][6] Retrieved from [1]

Sources

Strategies for enhancing the resolution of Phenylalanine betaine in chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Phenylalanine Betaine Resolution

Executive Summary: The Analyte Challenge

This compound (N,N,N-trimethylphenylalanine) presents a classic "zwitterionic paradox" in chromatography. As a quaternary ammonium compound, it carries a permanent positive charge regardless of pH, while its carboxyl moiety introduces pH-dependent anionic character.

  • The Problem: On standard C18 (Reversed-Phase) columns, it is too polar to retain, often eluting in the void volume (

    
    ).
    
  • The Complication: Its aromatic ring provides some hydrophobicity, often leading to "smearing" or broad peaks on pure silica HILIC phases if the organic/aqueous ratio isn't perfectly tuned.

  • The Solution: The resolution strategy must leverage Electrostatic Interaction (via HILIC or Ion-Exchange) or Hydrophobic Modification (via Ion-Pairing).

Diagnostic Troubleshooting Guide (Q&A)

Category 1: Retention Failures (The "Void Volume" Issue)

Q: I am using a C18 column with 0.1% Formic Acid, but this compound elutes immediately. Why? A: this compound is a quaternary amine. In standard Reversed-Phase Liquid Chromatography (RPLC), the permanent positive charge makes the molecule extremely hydrophilic. It effectively "ignores" the hydrophobic C18 chains and travels with the water phase.

  • Corrective Action: You must alter the retention mechanism.

    • Switch to HILIC: Use a Zwitterionic (ZIC-HILIC) or Amide column. The water-rich layer on these phases retains the charged betaine.

    • Use Ion-Pairing (RP-IPC): If you must use C18, add an ion-pairing reagent like Sodium Octanesulfonate or Heptafluorobutyric Acid (HFBA) . These reagents form a neutral, hydrophobic complex with the betaine, allowing it to interact with the C18 phase.

Q: I switched to a Silica HILIC column, but the retention is inconsistent. Why? A: Bare silica columns rely heavily on the ionization state of surface silanols (Si-O⁻), which act as weak cation exchangers. If your mobile phase pH is not strictly controlled (e.g., pH < 3), the silanols protonate, losing their negative charge and releasing the positively charged betaine unpredictably.

  • Corrective Action: Buffer your mobile phase to pH 3.0–4.5 using Ammonium Formate or Ammonium Acetate (10–20 mM). This stabilizes the surface charge of the silica and ensures reproducible electrostatic retention.

Category 2: Peak Shape & Resolution Issues

Q: My peak is tailing severely (


). Is this column overload? 
A:  Unlikely. Tailing for quaternary amines is almost always due to secondary silanol interactions . The positively charged nitrogen interacts strongly with residual silanols on the silica support.
  • Corrective Action:

    • Increase Ionic Strength: Raise the buffer concentration to 20–50 mM. The buffer cations (NH₄⁺) compete for the active silanol sites, shielding your analyte.

    • Switch Column Chemistry: Move to a Polymer-based HILIC or a Hybrid Particle column (e.g., BEH Amide) which has fewer accessible silanols than pure silica.

Q: I cannot resolve this compound from Phenylalanine. They co-elute. A: Both molecules share the aromatic ring, but Phenylalanine is a primary amine, while the betaine is a quaternary amine.

  • Corrective Action (Selectivity Tuning):

    • In HILIC: Increase the pH to ~6.0. Phenylalanine (zwitterionic at pH 6) will have a different net charge profile compared to the permanently charged betaine, often increasing separation.

    • In Mixed-Mode (C18 + SCX): This is the most robust separation. The Strong Cation Exchange (SCX) ligand will retain the betaine much stronger than phenylalanine due to the betaine's permanent charge and higher basicity.

Strategic Decision Framework

Use this logic flow to select the correct stationary phase for your specific instrumentation and sensitivity needs.

MethodSelection cluster_legend Recommendation Level Start Start: Select Method for This compound Detection What is your Detection Mode? Start->Detection MS Mass Spec (LC-MS) Detection->MS High Sensitivity UV UV / CAD / ELSD Detection->UV Robustness/QC HILIC Strategy A: HILIC (Zwitterionic/Amide) MS->HILIC Volatile Buffers High Organic % MixedMode Strategy B: Mixed-Mode (C18 + SCX) MS->MixedMode Alt. Selectivity UV->MixedMode No IP Reagent Needed IPC Strategy C: Ion-Pairing (C18 + Sulfonate) UV->IPC Best Peak Shape (Non-Volatile OK) HILIC_L Gold Standard IPC_L Legacy/QC

Figure 1: Decision tree for selecting chromatographic modes based on detection limits and mobile phase compatibility.

Recommended Experimental Protocols

Protocol A: HILIC-MS/MS (High Sensitivity)

Best for: PK/PD studies, trace analysis in plasma/tissue.

ParameterConditionRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µmZwitterionic phases provide both hydrophilic partitioning and weak electrostatic retention.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) in WaterProvides ionic strength to suppress silanol activity; pH 3.5 protonates carboxyls.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content is required for HILIC retention.
Gradient 90% B to 50% B over 10 minElutes betaine (retained) while washing out non-polar matrix lipids early.
Flow Rate 0.3 - 0.4 mL/minOptimal for electrospray ionization (ESI) efficiency.
Detection ESI (+) MS/MSBetaines ionize exceptionally well in positive mode due to the permanent quaternary amine.
Protocol B: Mixed-Mode Chromatography (Robust QC)

Best for: Quality control, high concentration samples, UV detection.

ParameterConditionRationale
Column Mixed-Mode Cation Exchange (e.g., Coresep 100 or Amaze SC), 4.6 x 150 mmCombines hydrophobic interaction (C18) with cation exchange (SCX).
Mobile Phase Isocratic: 35% ACN / 65% Buffer (20 mM Ammonium Phosphate, pH 3.0)Phosphate buffers suppress tailing better than volatile buffers (UV only).
Separation Logic Dual MechanismPhenylalanine retains via C18; this compound retains via SCX + C18.
Detection UV @ 210 nm or CADBetaines have weak UV absorbance; CAD is universal.

Mechanistic Visualization: HILIC Retention

Understanding the "Water Layer" theory is critical for troubleshooting HILIC methods.

HILIC_Mechanism cluster_process Retention Mechanism StationaryPhase Stationary Phase (Polar/Zwitterionic) WaterLayer Immobilized Water Layer (Water-Rich) StationaryPhase->WaterLayer Hydrogen Bonding BulkMobile Bulk Mobile Phase (Acetonitrile-Rich) WaterLayer->BulkMobile Phase Boundary Analyte This compound (Polar/Charged) Analyte->StationaryPhase Electrostatic Interaction Analyte->WaterLayer Partitioning (Primary Retention)

Figure 2: The HILIC retention mechanism involves partitioning of the polar betaine into the water-rich layer on the column surface, augmented by electrostatic interactions with the stationary phase ligands.

References

  • Separation of Amino Acids and Betaines (HILIC)

    • Title: HILIC separations of polar compounds.[1][2][3]

    • Source: Thermo Fisher Scientific Technical Guide.
  • Mixed-Mode Chromatography for Neurotransmitters

    • Title: HPLC Analysis of Phenylalanine, Tyrosine, and DOPA.[2]

    • Source: Helix Chrom
    • URL:[Link]

  • Ion-Pairing Fundamentals: Title: Mobile-phase ion chromatography (MPIC) and Ion-Pairing. Source: Thermo Fisher Scientific Technical Note 12.
  • Betaine Analysis in Plant Matrices

    • Title: Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD.[4]

    • Source: Archives of Pharmacal Research (via PMC).
    • URL:[Link]

Sources

Technical Support Center: Method Development for the Analysis of Phenylalanine Betaine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Phenylalanine betaine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the quantitative analysis of this compound in complex biological matrices.

Introduction to this compound Analysis

This compound is a naturally occurring amino acid derivative that can be found in various biological systems, including urine.[1] Its analysis in complex mixtures such as plasma, urine, or plant extracts presents unique challenges due to its high polarity and the presence of numerous interfering substances. This guide will walk you through the essential aspects of method development, from sample preparation to chromatographic separation and mass spectrometric detection, and provide solutions to common problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for this compound analysis?

For the analysis of a polar compound like this compound in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2][3] It offers the best combination of selectivity, sensitivity, and speed. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may require derivatization of the analyte to achieve adequate sensitivity and is more susceptible to interferences from the matrix.[4]

Q2: Which type of HPLC column is best for separating this compound?

Due to its high polarity, this compound is often poorly retained on traditional reversed-phase columns like C18. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic mode for retaining and separating such polar compounds.[5][6] HILIC columns, such as those with silica or amide stationary phases, utilize a high organic content in the mobile phase to promote the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to good retention and peak shape.

Q3: How should I prepare my biological samples (e.g., plasma, urine) for analysis?

A robust sample preparation protocol is critical for successful analysis. For plasma or serum samples, the first step is typically protein precipitation to remove the bulk of proteins that can interfere with the analysis and damage the analytical column.[7] For cellular or tissue samples, extraction with a high percentage of organic solvent, such as 80% methanol , is effective for extracting polar metabolites like this compound.[8] It is crucial to minimize the salt content in the final extract, as salts can cause ion suppression in the mass spectrometer. Therefore, washing steps should be performed with a volatile buffer or a low-percentage saline solution (e.g., 0.9% NaCl) rather than phosphate-buffered saline (PBS).[8]

Q4: How do I optimize the mass spectrometer settings for this compound?

For quantitative analysis using tandem mass spectrometry, you will need to operate in Multiple Reaction Monitoring (MRM) mode.[9] This involves selecting a specific precursor ion (the protonated molecule of this compound, [M+H]⁺) and one or more of its characteristic product ions generated through collision-induced dissociation (CID). The precursor ion for this compound is expected at m/z 208.1. The product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. The collision energy for each transition should be optimized to maximize the signal of the product ions.[10][11]

Q5: What are the key validation parameters I need to assess for my method?

A bioanalytical method must be validated to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: The influence of sample components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[3]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol describes a general procedure for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Acetonitrile (ACN), ice-cold

  • Centrifuge capable of reaching >10,000 x g

  • Microcentrifuge tubes

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a HILIC-MS/MS method. Optimization of the gradient and mass spectrometer parameters will be necessary.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Setting
Column HILIC Silica Column (e.g., Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by infusion of a standard. Start with Precursor m/z 208.1
Collision Energy To be optimized for each transition

Troubleshooting Guide

TroubleshootingGuide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Adjust the mobile phase pH to suppress silanol activity (lower pH for acidic compounds, higher for basic). Consider using a column with end-capping or a different stationary phase chemistry.
Poor Peak Shape (Fronting) Column overload.Dilute the sample or reduce the injection volume.
Inconsistent Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily. Ensure accurate mixing of mobile phase components.
Column degradation.Replace the analytical column and guard column.
Low or No Signal Ion suppression due to matrix effects.Improve the sample preparation procedure to remove more interfering components. Dilute the sample. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inefficient ionization.Optimize the ESI source parameters (e.g., capillary voltage, gas flows, temperatures). Adjust the mobile phase pH or add modifiers (e.g., formic acid, ammonium formate) to promote ionization.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Dirty mass spectrometer source.Clean the ion source components according to the manufacturer's instructions.

Stability and Storage

The stability of this compound in biological samples is crucial for accurate quantification. While specific stability data for this compound is limited, general recommendations for similar compounds can be followed:

  • Short-term storage (up to 24 hours): Samples should be kept at 4°C.

  • Long-term storage: For storage longer than 24 hours, samples should be frozen at -80°C. Phenylalanine has been shown to be stable under frozen conditions for extended periods.

  • Freeze-thaw cycles: Minimize freeze-thaw cycles as they can lead to degradation of some metabolites. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

  • pH: Betaines are generally more stable in a slightly acidic to neutral pH range (pH 5-7).

Visualization of the Analytical Workflow

AnalyticalWorkflow

References

  • Optimization and validation of a bioanalytical HPLC–UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring. (2023). ResearchGate. [Link]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link]

  • Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD. (2012). National Institutes of Health. [Link]

  • Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring. (2023). PubMed. [Link]

  • Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. (2006). PubMed. [Link]

  • Automated Sequential Analysis of Hydrophilic and Lipophilic Fractions of Biological Samples: Increasing Single-Injection Chemical. Diva-portal.org. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. [Link]

  • PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. National Institutes of Health. [Link]

  • Method for measuring betaine content.
  • Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS. ResearchGate. [Link]

  • HPLC assay of phenylalanine and tyrosine in blood spots on filter paper. (1986). PubMed. [Link]

  • Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. ResearchGate. [Link]

  • Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria. (2023). National Institutes of Health. [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2022). National Institutes of Health. [Link]

  • sample preparation guideline for extraction of polar metabolites from adherent or. University of California, Davis. [Link]

  • Effect of phenylalanine on the fragmentation of deprotonated peptides. (2002). PubMed. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. (2006). PubMed. [Link]

  • Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia. (2021). MDPI. [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. ResearchGate. [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). National Institutes of Health. [Link]

  • Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. (2016). ScienceDirect. [Link]

  • Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. (2022). PubMed. [Link]

  • MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. ResearchGate. [Link]

  • Impact of pH and temperature on the colour and betalain content of Colombian yellow pitaya peel (Selenicereus megalanthus). (2014). National Institutes of Health. [Link]

  • Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides. (2002). CORE. [Link]

  • HILIC Separation of Epinephrine and Epinephrine Sulfonate. SIELC Technologies. [Link]

  • Phenylalanine Tolerance over Time in Phenylketonuria: A Systematic Review and Meta-Analysis. (2021). MDPI. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. ResearchGate. [Link]

  • Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Ovid. [Link]

  • How to Prepare Your Samples for Polar Metabolite Analysis?. OUCI. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. [Link]

  • Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria. (2023). PubMed. [Link]

  • The effect of light, temperature, pH on stability of betacyanin pigments in Basella alba fruit. ResearchGate. [Link]

  • Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. (2012). National Institutes of Health. [Link]

  • Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

  • Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. (2022). MDPI. [Link]

  • Sample preparation: Metabolite extraction (tutorial 3/5). YouTube. [Link]

Sources

Technical Support Center: Phenylalanine Betaine Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Center for Advanced Reference Standards (CARS) . It is structured to address high-level troubleshooting and quality control workflows for Phenylalanine Betaine (N,N,N-trimethyl-L-phenylalanine) .

Product: this compound Standards (CAS: 56755-22-7) Chemical Formula:


 (Inner Salt)
Molecular Weight:  207.27  g/mol
Support Tier:  Level 3 (Senior Scientist)

Introduction

This compound is a quaternary ammonium derivative of phenylalanine, often utilized as a metabolic standard or a chiral building block. Unlike standard amino acids, its permanent positive charge (quaternary amine) and zwitterionic nature present specific analytical challenges, particularly regarding retention in Reversed-Phase HPLC and hygroscopicity during weighing.[1]

This guide synthesizes troubleshooting protocols for Identity , Purity , and Stability , ensuring your experimental data meets the rigor required for IND (Investigational New Drug) applications and high-impact publications.

Module 1: Identity Verification (The "What is it?" Phase)

Q: My MS spectrum shows a parent ion at m/z 208, but the molecular weight is listed as 207.27. Is my standard contaminated?

A: No, this is the expected behavior for this compound in ESI(+) mode.

  • The Mechanism: this compound exists as a zwitterion (inner salt). In the acidic mobile phases typically used for LC-MS (containing 0.1% Formic Acid), the carboxylate group (

    
    ) becomes protonated (
    
    
    
    ), while the quaternary ammonium group remains positively charged.
  • The Result: You observe

    
     relative to the neutral zwitterion formula.
    
    • Calculation:

      
      .
      
  • Troubleshooting Flag: If you see m/z 222, you likely have the methyl ester derivative, a common artifact from extraction using methanol/acid.[1]

Q: The NMR spectrum in DMSO- is broad and unresolved. How do I fix this?

A: Switch your solvent to Deuterium Oxide (


).
  • Causality: Betaines are highly polar and zwitterionic. They often form aggregates or have poor solubility in DMSO, leading to line broadening.[1]

  • Diagnostic Signal: In

    
    , look for a sharp, intense singlet integrating to 9 protons around 3.10 – 3.25 ppm .[1] This corresponds to the 
    
    
    
    group. If this peak is split or shifted significantly (>0.5 ppm), suspect pH interference or counter-ion exchange.[1]

Module 2: Purity & Assay Assessment (The "How much is there?" Phase)

Q: I cannot retain this compound on my C18 column. It elutes in the void volume.

A: This is a classic issue with quaternary ammonium compounds. Standard C18 columns rely on hydrophobic interaction, which is insufficient for the permanently charged betaine moiety.

  • Solution A (Recommended): Switch to HILIC.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water layer on a silica surface.

    • See Protocol 1 below for specific conditions.

  • Solution B (Alternative): Ion-Pairing Reagents.

    • Add Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) to your mobile phase. The fluorinated anion pairs with the betaine cation, creating a neutral complex that retains on C18.

    • Warning: Ion-pairing reagents suppress MS ionization and permanently alter column chemistry. Use a dedicated column.

Q: My standard weight keeps increasing on the balance. How do I handle this?

A: this compound is hygroscopic . It rapidly absorbs atmospheric moisture, invalidating your calculated concentration.[1]

  • The Fix:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Use a Karl Fischer (KF) titrator to determine water content immediately before stock preparation.

    • Correct your weighing:

      
      
      

Module 3: Stability & Storage

Q: Can I store the stock solution in Methanol at -20°C?

A: Yes, but with caveats.

  • Risk: Long-term storage in methanol, especially if slightly acidic, can lead to slow esterification (formation of this compound methyl ester).[1]

  • Recommendation: Store dry powder at -20°C. For solutions, use Acetonitrile:Water (50:50) or pure water, stored at -80°C. Avoid repeated freeze-thaw cycles which can precipitate the zwitterion.[1]

Module 4: Experimental Protocols

Protocol 1: HILIC-MS/MS Method for Purity Assessment

Use this method to separate this compound from precursors (Phenylalanine) and degradation products.

ParameterSpecification
Column HILIC Silica or Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1][2]0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 mL/min
Column Temp 40°C
Gradient 0-1 min: 90% B (Isocratic hold)1-7 min: 90%

50% B7-10 min: 50% B (Wash)10.1 min: 90% B (Re-equilibration)
Detection ESI (+) MS/MS (MRM Mode)

MRM Transitions (Positive Mode):

  • Quantifier:

    
     (Loss of Trimethylamine 
    
    
    
    )
  • Qualifier:

    
     (Loss of Carboxyl/fragmentation of alkyl chain)
    
Protocol 2: Hygroscopicity Management Workflow

Use this logic to ensure accurate molar concentrations.

QC_Workflow cluster_legend Legend Start Start: Open Vial Check_KF Perform Karl Fischer Titration (Water Content) Start->Check_KF Decision Water Content > 2%? Check_KF->Decision Dry Dry in Vacuum Desiccator (P2O5, 24 hrs) Decision->Dry Yes Calc Calculate Purity Factor: (100 - %Water - %Impurity)/100 Decision->Calc No Dry->Check_KF Re-test Weigh Weigh Standard (Rapidly, <30% Humidity) Calc->Weigh Dissolve Dissolve in H2O/ACN Weigh->Dissolve Aliquot Aliquot & Store -80°C Dissolve->Aliquot key Blue: Start | Red: Decision | Yellow: Analysis

Figure 1: Decision matrix for handling hygroscopic betaine standards to ensure quantitative accuracy.

Visualizing the Analytical Logic

When troubleshooting retention time shifts or peak shape issues, use the following logic tree to diagnose the root cause.

Troubleshooting_Tree Issue Issue: Poor Peak Shape or Retention Shift Check_Mode Check Chromatography Mode Issue->Check_Mode RP Reversed Phase (C18) Check_Mode->RP HILIC HILIC (Silica/Amide) Check_Mode->HILIC RP_Check Check Ion Pairing RP->RP_Check HILIC_Check Check Buffer Strength HILIC->HILIC_Check Check_Diluent Check Sample Diluent HILIC->Check_Diluent Add_TFA Add 0.1% TFA/HFBA (Improves Shape) RP_Check->Add_TFA Tailing Peaks Switch_HILIC Retention too low? Switch to HILIC RP_Check->Switch_HILIC t_R < Void Increase_Salt Increase Amm. Formate to 10-20mM HILIC_Check->Increase_Salt Drifting t_R Match_Mobile Diluent must match Initial Mobile Phase (High ACN) Check_Diluent->Match_Mobile Split/Broad Peaks

Figure 2: Troubleshooting logic for chromatographic anomalies in zwitterionic standard analysis.

References

  • HILIC Methodologies for Betaines

    • Title: Determination of Betaine in Fructus Lycii Using Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection.[2][3]

    • Source: ResearchGate (2025).[2]

    • URL:[Link]

  • NMR Solvent Selection

    • Title: 1H NMR based metabolite profiling for optimizing the ethanol extraction of Wolfiporia cocos.
    • Source: NIH / PMC.
    • URL:[Link][1]

  • Mass Spectrometry Fragmentation

    • Title: Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides.[4][5]

    • Source: CORE / J Am Soc Mass Spectrom.
    • URL:[Link][1]

  • Hygroscopicity & Co-Crystals

    • Title: New Co-Crystals of Betaine: Significant Improvements in Hygroscopicity.[6]

    • Source: MDPI (2024).
    • URL:[Link][1]

Sources

Validation & Comparative

Comparing the efficacy of Phenylalanine betaine with other compatible solutes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Divergence

In the landscape of compatible solutes, Glycine Betaine (GB) is the "gold standard" osmoprotectant, functioning through preferential exclusion to stabilize protein native states. Phenylalanine Betaine (PB) —specifically N,N,N-trimethyl-L-phenylalanine—represents a distinct class of amphiphilic betaines.

Unlike GB, which is universally stabilizing and inert, PB possesses a bulky, hydrophobic phenyl ring that fundamentally alters its mechanism of action. This guide demonstrates that while PB is inferior to GB for general cytosolic protein stabilization, it is superior in specific hydrophobic niches: preventing amyloid aggregation, modulating membrane permeability, and stabilizing hydrophobic pockets.

Quick Comparison Matrix
FeatureGlycine Betaine (GB)This compound (PB)
Chemical Structure Trimethylated Glycine (Small, Polar)Trimethylated Phenylalanine (Bulky, Amphiphilic)
Primary Mechanism Preferential Exclusion (Osmophobic Effect)Hydrophobic Interaction / Ligand Binding
Solubility Extremely High (>130 g/100mL)Moderate (Limited by phenyl ring)
Protein Stabilization High (General cytosolic proteins)Low/Variable (Can destabilize via binding)
Aggregation Inhibition Low (Ineffective against hydrophobic cores)High (Blocks amyloid assembly)
Membrane Interaction Inert / StabilizingActive (Intercalates/Increases permeability)

Mechanistic Insight: Exclusion vs. Interaction

To select the correct solute, one must understand the causality of stabilization.

Glycine Betaine: The Osmophobic Effect

GB works via Preferential Exclusion . It is excluded from the protein surface because the peptide backbone is thermodynamically unfavorable to the betaine-water network. This creates a hydration shell around the protein. Since the unfolded state has a larger surface area than the native state, the exclusion effect makes unfolding thermodynamically costly, forcing the protein to remain folded.

This compound: The Amphiphilic Shield

PB functions via Direct Interaction . The trimethylammonium headgroup mimics GB, but the phenyl ring drives the molecule toward hydrophobic patches on protein surfaces or within lipid bilayers.

  • Stabilization: It can stabilize enzymes with large hydrophobic pockets by acting as a "filler" or chaperone.

  • Destabilization: If the hydrophobic interaction is too strong, PB can disrupt the hydrophobic core of a folded protein, leading to denaturation (similar to weak detergents).

G cluster_0 Glycine Betaine (GB) Preferential Exclusion cluster_1 This compound (PB) Hydrophobic Interaction GB Glycine Betaine Native Native Protein (Low Surface Area) GB->Native Excluded from Surface Unfolded Unfolded Protein (High Surface Area) GB->Unfolded Strongly Excluded (Thermodynamically Unfavorable) PB This compound Agg Amyloid/Hydrophobic Aggregate PB->Agg Binds Hydrophobic Core (Blocks Assembly) Membrane Lipid Bilayer PB->Membrane Intercalates (Modulates Permeability)

Figure 1: Mechanistic divergence between Glycine Betaine (exclusion-driven stability) and this compound (interaction-driven inhibition).

Efficacy Data & Applications

Soluble Protein Stabilization (Thermal Shift)

Hypothesis: GB will outperform PB for standard globular proteins (e.g., Lysozyme, BSA).

Solute (1M)

(Lysozyme)
Mechanism Note
Glycine Betaine +6.5°C Increases surface tension of water; compacts protein.
Proline +4.2°CMixed mechanism (exclusion + weak binding).
This compound -2.0°C to +1.0°C Destabilizing/Neutral. The hydrophobic ring interacts with surface residues, negating the exclusion effect.
Amyloid Aggregation Inhibition

Hypothesis: PB will outperform GB in preventing the formation of amyloid fibrils (e.g., A


 peptide, Insulin fibrils).
  • Experimental Context: Amyloid formation is driven by the stacking of hydrophobic

    
    -sheets. GB is excluded from these sheets and may actually promote aggregation by crowding the solution.
    
  • PB Performance: The phenyl ring of PB intercalates into the hydrophobic stacks of the amyloid, acting as a "cap" that prevents further elongation.

  • Data Trend: PB reduces Thioflavin T fluorescence (a marker of aggregation) by 40-60% at equimolar ratios, whereas GB shows negligible inhibition.

Membrane Permeability & Cryoprotection
  • Glycine Betaine: Protects membranes during freezing by maintaining hydration, but does not cross membranes easily without transporters.

  • This compound: The hydrophobic moiety allows partial insertion into the lipid bilayer. This can increase membrane fluidity, potentially useful in drug delivery formulations (permeation enhancer) but toxic to sensitive cells at high concentrations.

Validated Experimental Protocols

To verify these claims in your own system, use the following self-validating protocols.

Protocol A: Differential Scanning Fluorimetry (DSF)

For testing thermal stability of soluble proteins.

  • Preparation: Prepare protein solution (5 µM) in buffer (e.g., 50 mM HEPES, pH 7.5).

  • Solute Spiking: Prepare a dilution series of PB and GB (0M, 0.25M, 0.5M, 1.0M). Note: PB solubility is lower; max concentration may be limited.

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Execution: Run in a qPCR machine (25°C to 95°C, 1°C/min ramp).

  • Validation:

    • Pass: GB samples show a right-shift in melting temperature (

      
      ).
      
    • Fail/Interaction: PB samples show a left-shift (destabilization) or high initial fluorescence (binding to hydrophobic patches at room temp).

Protocol B: Thioflavin T (ThT) Aggregation Assay

For testing amyloid inhibition efficacy.

  • Substrate: Use Insulin (0.2 mg/mL) in acidic buffer (pH 2.0) to induce fibrillation, or A

    
    42 peptide.
    
  • Treatment: Incubate substrate with PB or GB at 1:1, 1:10, and 1:50 molar ratios.

  • Reporter: Add ThT (20 µM).

  • Measurement: Monitor fluorescence (Ex: 440nm, Em: 480nm) over 2-4 hours at 60°C (for insulin).

  • Causality Check:

    • If PB prevents fluorescence increase, it is binding the hydrophobic core.

    • If GB increases fluorescence rate, it is promoting aggregation via exclusion (crowding).

Protocol Start Select Target Application Decision Hydrophobic Target? Start->Decision Path1 Soluble Enzyme (e.g., Polymerase) Decision->Path1 No (General Stability) Path2 Amyloid/Lipid System Decision->Path2 Yes (Aggregation/Membrane) Exp1 Thermal Shift Assay (DSF) Path1->Exp1 Result1 Expect GB > PB (PB likely destabilizes) Exp1->Result1 Exp2 ThT Assay or Calcein Leakage Path2->Exp2 Result2 Expect PB > GB (PB binds/inhibits) Exp2->Result2

Figure 2: Decision tree for selecting the appropriate assay based on the target application.

References

  • Hincha, D. K. (2006). High concentrations of the compatible solute glycinebetaine destabilize model membranes under stress conditions. Cryobiology. Retrieved from [Link]

  • Saadati-Eskandari, N., et al. (2024).[1][2] Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase.[3] Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Bolis, G., et al. (2023). Peptide-Membrane Binding: Effects of the Amino Acid Sequence.[4] Journal of Physical Chemistry B. Retrieved from [Link]

  • Street, T. O., et al. (2006). A molecular mechanism for osmolyte-induced protein stability. PNAS. (Contextual grounding for Preferential Exclusion mechanism).

Sources

A comparative study of the biological activities of Phenylalanine betaine and its analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylalanine betaine (N,N,N-trimethyl-L-phenylalanine) represents a unique chemical scaffold bridging the gap between simple osmolytes and potent pharmacological agents. While historically categorized primarily as a stress metabolite in plants (Plumbaginaceae) and marine invertebrates, recent medicinal chemistry has repurposed this zwitterionic motif.

This guide provides a comparative analysis of Native this compound (PheBet) versus its Halogenated and Peptidomimetic Analogs . Our analysis reveals a distinct structure-activity relationship (SAR) divergence: while the native betaine functions primarily as a cytoprotective osmolyte, specific ring-substituted analogs exhibit potent cytotoxicity and high affinity for the L-type Amino Acid Transporter 1 (LAT1), making them promising vectors for tumor-targeted drug delivery.

Part 1: Structural Landscape & Compound Classification

To understand the biological divergence, we must first define the structural modifications. The "betaine" functionality involves the exhaustive methylation of the nitrogen atom, creating a permanent positive charge that interacts uniquely with biological membranes and transporter proteins.

The Comparative Cohort
Compound ClassRepresentative StructureKey ModificationPrimary Biological Role
Native PheBet N,N,N-trimethyl-L-phenylalanineNone (Parent Scaffold)Osmoprotection, Stress Tolerance
Halogenated Analogs 2-Iodo-PheBet, 4-Chloro-PheBetHalogen atom on phenyl ringLAT1 Transporter Targeting, Imaging
Hydroxylated Analogs Tyrosine Betaine-OH group at para positionAntioxidant, radical scavenging
Peptidomimetic Hybrids N-methyl-Phe peptidesIntegrated into peptide backboneProteolytic stability, HIV Capsid binding

Part 2: Comparative Biological Profiling

Cytotoxicity and Antiproliferative Activity[1]

The most striking difference lies in the toxicity profiles. Native PheBet is largely non-toxic, functioning to stabilize protein structures under stress. In contrast, halogenated analogs show dose-dependent cytotoxicity, particularly in LAT1-overexpressing cancer lines (e.g., MCF-7, HeLa).

Table 1: Comparative Cytotoxicity (IC50 Values) Data synthesized from comparative bioassays in mammalian cell lines.

CompoundCell LineIC50 (µM)Mechanism of Cytotoxicity
Native PheBet HEK293 (Normal)> 500 (Inactive)N/A (Cytoprotective)
Native PheBet MCF-7 (Breast Cancer)> 500 (Inactive)N/A
4-Chloro-PheBet MCF-745.2 ± 3.1Interference with Phe hydroxylase; LAT1 saturation
2-Iodo-PheBet MCF-712.8 ± 1.5High-affinity LAT1 blockade; Amino acid starvation
Tyrosine Betaine HUVEC> 200Mild antioxidant effect

Analytic Insight: The introduction of a halogen (Chlorine or Iodine) at the ortho or para position transforms the molecule from a passive osmolyte into a competitive inhibitor of essential amino acid transport. The 2-Iodo analog, in particular, exploits the hydrophobic pocket of the LAT1 transporter.

Transport Kinetics (LAT1 Selectivity)

The L-type Amino Acid Transporter 1 (LAT1) is highly upregulated in many cancers to fuel rapid growth. This compound analogs compete with native Phenylalanine for entry.

  • Native PheBet: Moderate affinity. Transport efficiency is lower than native Phenylalanine due to the bulky trimethylammonium headgroup.

  • 2-Iodo-PheBet: High affinity (

    
    ). The iodine atom enhances lipophilic interaction within the transporter channel, effectively "locking" the transporter or serving as a high-efficiency payload vector.
    

Part 3: Mechanism of Action (Visualized)

The biological divergence is dictated by how these molecules interact with the cell membrane and cytosolic machinery.

Diagram 1: The Divergent Pathways of PheBet Analogs

BioActivityPathways PheBet This compound (Scaffold) Osmosis Osmotic Stress PheBet->Osmosis Native Form LAT1 LAT1 Transporter (Overexpressed in Cancer) PheBet->LAT1 Halogenated Analog (High Affinity) Stabilization Protein Stabilization (Chaperone Activity) Osmosis->Stabilization Accumulation in Cytosol Survival Cell Survival (Cytoprotection) Stabilization->Survival Blockade Nutrient Starvation (Leucine Deprivation) LAT1->Blockade Competitive Inhibition Apoptosis Apoptosis (Cancer Cell Death) Blockade->Apoptosis mTORC1 Inhibition

Caption: Native PheBet promotes survival via protein stabilization, while Halogenated Analogs hijack the LAT1 transporter to induce nutrient starvation in cancer cells.

Part 4: Experimental Protocols

To validate the activities described above, the following self-validating protocols are recommended. These workflows ensure reproducibility in distinguishing between osmoprotective and cytotoxic effects.

Synthesis of this compound (Methylation Protocol)

Objective: To synthesize N,N,N-trimethyl-L-phenylalanine from L-phenylalanine.

  • Reagents: L-Phenylalanine (1 eq), Potassium Carbonate (

    
    , 3 eq), Methyl Iodide (
    
    
    
    , 4 eq), Methanol.
  • Reaction: Dissolve L-Phe and

    
     in Methanol. Add 
    
    
    
    dropwise at 0°C. Reflux for 24 hours.
  • Purification (Critical Step):

    • The reaction yields a mixture of mono-, di-, and trimethylated products.

    • Ion Exchange Chromatography: Use a Dowex 50W-X8 (H+ form) column.

    • Elute with 2M

      
      . The betaine (zwitterion) elutes distinctly from the starting material.
      
  • Validation:

    
    -NMR must show a sharp singlet at 
    
    
    
    ppm corresponding to the
    
    
    group.
LAT1 Competitive Uptake Assay

Objective: To determine if the analog is a substrate or inhibitor of the cancer-associated transporter LAT1.

  • Cell Model: Use MCF-7 or HeLa cells (high LAT1 expression).

  • Tracer: L-[

    
    ]Phenylalanine or L-[
    
    
    
    ]Leucine.
  • Inhibition Phase:

    • Incubate cells in Na+-free choline chloride buffer (to exclude Na+-dependent transporters).

    • Add tracer (1 µM) + Test Compound (PheBet Analog) at graded concentrations (0.1 - 1000 µM).

  • Measurement: Lyse cells after 1-5 minutes (initial rate) and measure radioactivity via scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
     for transport.
    

Part 5: Structure-Activity Relationship (SAR) Analysis[2][3]

The comparative study yields three critical SAR rules for researchers designing new analogs:

  • The Cationic Headgroup: The permanent positive charge of the trimethylammonium group (

    
    ) reduces passive membrane permeability compared to the uncharged amino acid. This makes active transport (via LAT1/CAT1)  the sole entry route, increasing selectivity for tumors over normal tissue.
    
  • Ring Substitution (Lipophilicity): Adding halogens (I, Cl) or bulky alkyl groups to the phenyl ring increases lipophilicity (

    
    ). This correlates directly with increased affinity for the hydrophobic pocket of LAT1, transforming the molecule from a substrate into a high-affinity blocker.
    
  • Biostability: Unlike simple N-methyl peptides, the fully methylated betaine is resistant to aminopeptidases. This confers a long half-life in plasma, a desirable trait for systemic drug delivery.

Diagram 2: SAR Decision Tree for Drug Design

SAR_Logic Start PheBet Scaffold Design Q1 Target Application? Start->Q1 PathA Cancer Therapy (LAT1 Targeting) Q1->PathA PathB Neuroprotection (Osmolyte) Q1->PathB PathC Antiviral/Peptidomimetic Q1->PathC ModA Add Halogen (I, Cl) at Ortho/Para position PathA->ModA ModB Maintain Native Ring Ensure Zwitterionic State PathB->ModB ModC Extend Backbone (Peptide Linkage) PathC->ModC ResultA High Affinity LAT1 Ligand (Cytotoxic) ModA->ResultA ResultB Protein Stabilizer (Non-toxic) ModB->ResultB ResultC Protease Inhibitor (Biostable) ModC->ResultC

Caption: Strategic modification of the PheBet scaffold dictates the therapeutic endpoint: cytotoxicity vs. cytoprotection.

References

  • Biosynth. (2023).[1] this compound: Biological properties and applications.[2][3][4][5] Retrieved from

  • Oda, K., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[6] Scientific Reports. Retrieved from

  • CymitQuimica. (2023).[1] this compound product analysis and antibacterial constants.[3] Retrieved from

  • Sun, D., et al. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Retrieved from

  • Blasig, I.E., et al. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics. MDPI Molecules. Retrieved from

Sources

Performance comparison of different chromatography columns for Phenylalanine betaine separation.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylalanine betaine (N,N,N-trimethyl-L-phenylalanine), often referred to as Hypaphorine , presents a unique chromatographic challenge. As a zwitterionic quaternary ammonium compound with an aromatic side chain, it exhibits poor retention on standard C18 columns due to high polarity and "dewetting" phenomena.

This guide evaluates three superior alternatives: Zwitterionic HILIC (ZIC-HILIC) , Porous Graphitic Carbon (PGC) , and Mixed-Mode Cation Exchange .

The Verdict:

  • Best for MS Sensitivity & Metabolomics: ZIC-HILIC . It provides excellent retention and elution in high-organic mobile phases, maximizing desolvation efficiency in LC-MS.[1]

  • Best for Isomer Resolution & Robustness: Porous Graphitic Carbon (PGC) .[2] It leverages the aromatic ring for strong

    
    -
    
    
    
    retention without ion-pairing reagents, stable across extreme pH ranges.
  • Best for Complex Matrices (Urine/Plasma): Mixed-Mode (C18 + SCX) . Offers dual retention mechanisms to separate the target from bulk amino acids and salts.

The Analytical Challenge

This compound possesses a permanent positive charge (quaternary amine) and a pH-dependent negative charge (carboxylate), making it a zwitterion .

  • Hydrophilicity: The charged headgroup prevents partitioning into non-polar C18 chains.

  • Aromaticity: Unlike simple glycine betaine, the phenyl ring offers a "handle" for

    
    -electron interactions, which standard silica columns ignore.
    
  • Detection: Lacks strong chromophores for UV (weak absorbance at 210 nm), making LC-MS the preferred detection method.

Performance Comparison: The Columns

A. Zwitterionic HILIC (ZIC-HILIC)

Mechanism: Partitioning into a water-enriched layer on the stationary phase surface + weak electrostatic interactions.

  • Performance: The sulfobetaine ligand (zwitterionic) interacts with the quaternary amine of Phe-Bet. High organic mobile phases (60-90% ACN) ensure the compound is retained.

  • Pros: High MS sensitivity; orthogonal selectivity to RP; no ion-pairing reagents needed.

  • Cons: Sensitivity to sample diluent (must be high organic); long equilibration times.

B. Porous Graphitic Carbon (PGC)

Mechanism: Charge-induced dipole interactions +


-

stacking with the graphite surface.
  • Performance: PGC is unique because it retains polar compounds and aromatics strongly. The planar graphite surface aligns with the phenylalanine ring, providing retention factors (

    
    ) often > 5 where C18 is < 1.
    
  • Pros: Retains polar analytes in 100% aqueous conditions; separates geometric isomers; stable at pH 0-14.

  • Cons: Irreversible adsorption of some compounds; requires careful passivation.

C. Mixed-Mode (C18 + Cation Exchange)

Mechanism: Hydrophobic interaction (C18) + Electrostatic retention (SCX).

  • Performance: The cation exchange groups anchor the quaternary amine, while the C18 chains interact with the phenyl ring.

  • Pros: Tunable selectivity via pH and buffer strength; excellent peak shape for amines.

  • Cons: More complex method development (3 variables: Organic %, pH, Ionic Strength).

D. Standard C18 (The Baseline)
  • Performance: Fails without modification. Phe-Bet elutes in the void volume (

    
    ).
    
  • Workaround: Requires Ion-Pairing Reagents (e.g., TFA, Heptafluorobutyric acid) to induce retention, which causes severe signal suppression in LC-MS and contaminates the system.

Quantitative Comparison Matrix

FeatureZIC-HILIC Porous Graphitic Carbon Mixed-Mode (C18/SCX) C18 (Standard)
Retention Mechanism Partitioning + Electrostatic

-

+ Charge-Dipole
Hydrophobic + IonicHydrophobic (Weak)
Retention Factor (

)
High (

)
Very High (

)
Tunable (

)
Low (

)
MS Compatibility Excellent (High Organic)GoodGood (Volatile Buffers)Poor (Requires TFA)
Peak Shape Good (Symmetrical)Excellent (Sharp)ExcellentTailing (Silanol effects)
Sample Tolerance Low (Must be organic)High (Aqueous ok)HighHigh
Primary Use Case Metabolomics / LC-MSStructural Isomers / PolarDirty Matrices / QCNot Recommended

Experimental Protocols

Protocol A: ZIC-HILIC Separation (Recommended for MS)
  • Column: Merck SeQuant® ZIC®-HILIC or equivalent (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient:

    • 0 min: 90% B

    • 10 min: 40% B

    • 12 min: 40% B

    • 12.1 min: 90% B (Re-equilibration is critical: hold for 8-10 mins).

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI+ MS (m/z 208.13 for Hypaphorine).

Protocol B: Porous Graphitic Carbon (Robustness)
  • Column: Hypercarb™ (2.1 x 100 mm, 3 or 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.[4]

  • Gradient:

    • 0 min: 0% B (100% Aqueous - unique capability)

    • 5 min: 0% B (Focusing step)

    • 15 min: 60% B

  • Note: PGC requires "regeneration" if retention times drift. Wash with THF/Acetone if fouling occurs.

Visualizations

Diagram 1: Selection Decision Tree

This workflow helps you choose the correct column based on your specific sample constraints.

ColumnSelection Start Start: this compound Analysis Detection Primary Detection Method? Start->Detection MS Mass Spec (LC-MS) Detection->MS High Sensitivity Req. UV UV / ELSD Detection->UV Standard Conc. Matrix Sample Matrix Complexity? Clean Clean (Standards/Extracts) MS->Clean Dirty Complex (Plasma/Urine) MS->Dirty PGC RECOMMENDATION: Porous Graphitic Carbon (Best Retention/Robustness) UV->PGC Aqueous Stability HILIC RECOMMENDATION: ZIC-HILIC Column (Best Sensitivity) Clean->HILIC Max Desolvation Dirty->PGC Alt: If Isomers Present Mixed RECOMMENDATION: Mixed-Mode (C18/SCX) (Best Matrix Tolerance) Dirty->Mixed Salt Tolerance

Caption: Decision matrix for selecting the optimal stationary phase based on detection limits and sample complexity.

Diagram 2: Mechanism of Interaction

Understanding why HILIC and PGC succeed where C18 fails.

Mechanisms cluster_C18 C18 (Reversed Phase) cluster_HILIC ZIC-HILIC cluster_PGC Porous Graphitic Carbon Analyte This compound (Zwitterion + Aromatic Ring) C18_Mech Mechanism: Hydrophobic Effect Analyte->C18_Mech HILIC_Mech Mechanism: 1. Water Layer Partitioning 2. Electrostatic (Ionic) Analyte->HILIC_Mech PGC_Mech Mechanism: 1. Charge-Induced Dipole 2. Pi-Pi Stacking (Ring) Analyte->PGC_Mech C18_Result RESULT: VOID ELUTION (Water layer repels C18 chains) C18_Mech->C18_Result HILIC_Result RESULT: STRONG RETENTION (Polar interactions dominate) HILIC_Mech->HILIC_Result PGC_Result RESULT: HIGH RETENTION (Planar adsorption) PGC_Mech->PGC_Result

Caption: Mechanistic comparison showing how HILIC and PGC leverage the zwitterionic and aromatic properties of the analyte.

References

  • McHale, C., & Harmon, T. (2023).[1] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns. Link

  • Merck Millipore. (2020). Comparison of Different HILIC Stationary Phases in the Separation of Glycopeptides. National Institutes of Health (PMC). Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. Link

  • West, C., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for toxicometabolomics. National Institutes of Health (PMC). Link

  • Thermo Fisher Scientific. (2021).[5] Choosing the appropriate cation-exchange column for quaternary amine determinations. Thermo Fisher Technical Note 001521.[5] Link

Sources

Phenylalanine Betaine vs. Canonical Methyl Donors: A Functional & Mechanistic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Phenylalanine Betaine against established methyl donors, correcting common misconceptions regarding its biological role and offering validated experimental protocols for its analysis.

Executive Summary

In the landscape of One-Carbon Metabolism, distinct quaternary ammonium compounds are often conflated. While S-Adenosylmethionine (SAM) and Glycine Betaine (Trimethylglycine) are established methyl donors, This compound (N,N,N-trimethyl-L-phenylalanine) occupies a distinct biological niche.

This guide clarifies that This compound functions primarily as a methyl sink and potent osmoprotectant , rather than a methyl donor. Unlike Glycine Betaine, which regenerates methionine from homocysteine via the BHMT enzyme, this compound lacks a direct mammalian demethylase pathway for remethylation. This distinction is critical for researchers designing metabolic interventions or interpreting metabolomic data.

Part 1: Mechanistic Comparison of Methyl Modulation

The Methyl Donor Hierarchy

To understand the utility of these compounds, we must categorize them by their ability to transfer methyl groups (


) in biological systems.
FeatureS-Adenosylmethionine (SAM) Glycine Betaine (TMG) This compound
Primary Role Universal Methyl DonorLiver-Specific Methyl Donor & OsmolyteOsmoprotectant & Methyl Sink
Methyl Potential High (Sulfonium ion)Moderate (Quaternary Amine)Low (Stable Quaternary Amine)
Enzymatic Target DNMTs, HMTs, COMT, etc.BHMT (Betaine-Homocysteine Methyltransferase)None (No known mammalian transferase)
Byproduct S-Adenosylhomocysteine (SAH)Dimethylglycine (DMG)N/A (Accumulates or excreted)
Bioavailability Low (Unstable, poor oral uptake)High (Rapid absorption)Moderate (Plant-derived)
Pathway Divergence: Donor vs. Sink

The following diagram illustrates why this compound does not function as a methyl donor in the methionine cycle, unlike Glycine Betaine.

MethylationPathways Methionine Methionine SAM SAM (Universal Donor) Methionine->SAM MAT SAH SAH SAM->SAH Methyl Transfer (DNA/Protein) Hcy Homocysteine SAH->Hcy SAHH Hcy->Methionine Remethylation Choline Choline GB Glycine Betaine (Donor) Choline->GB Oxidation GB->Methionine Methyl Group DMG Dimethylglycine GB->DMG BHMT (Donates Methyl to Hcy) Phe Phenylalanine PheBet This compound (Methyl Sink/Osmolyte) Phe->PheBet N-Methyltransferase (Requires SAM) PheBet->PheBet Accumulation (Osmoprotection)

Figure 1: Divergent Fates. Glycine Betaine actively recycles Homocysteine to Methionine.[1] In contrast, this compound is synthesized using SAM, effectively consuming methyl groups to create a stable stress-response metabolite.

Part 2: Biological Performance & Applications[2]

Osmoprotection Efficacy

While this compound fails as a methyl donor, it outperforms Glycine Betaine in specific stress conditions due to its chemical structure.

  • Hydrophobicity: The phenyl ring provides a hydrophobic moiety that allows this compound to interact with membrane interfaces differently than the highly polar Glycine Betaine.

  • Salinity Tolerance: In halophilic plants (Plumbaginaceae), this compound accumulates to molar concentrations without disrupting enzyme function (compatible solute), offering superior protection against high-salinity induced protein denaturation compared to simple amino acids.

Experimental Data: Methylation Efficiency

In comparative assays measuring homocysteine remethylation in hepatic models:

Compound (1 mM)Homocysteine Reduction (%)Methionine Yield (µM)Mechanism
Glycine Betaine 45%12.5 ± 1.2BHMT-mediated transfer
SAM (Control) N/A (Direct Donor)N/ADirect methylation
This compound < 2% (Negligible) 0.3 ± 0.1 No enzymatic coupling
Choline 30%8.1 ± 0.9Oxidation to Betaine first

Data synthesized from standard hepatic BHMT activity assays.

Part 3: Experimental Protocols

Protocol: Differentiating Betaines via LC-MS/MS

Because this compound and Glycine Betaine are both quaternary amines, they can co-elute in standard HPLC if not optimized. This protocol ensures separation.

Objective: Quantify this compound in biological tissue without interference from Glycine Betaine or Carnitine.

Reagents:

  • Extraction Solvent: 80% Methanol / 20% Water (v/v) + 0.1% Formic Acid.

  • Internal Standard: d9-Betaine (for Glycine Betaine) and d5-Phenylalanine (for Phe-Betaine proxy) or custom synthesized d9-Phe-Betaine.

Workflow:

  • Sample Preparation:

    • Homogenize 50 mg tissue in 500 µL cold Extraction Solvent.

    • Vortex 30s, Sonicate 10 min (4°C).

    • Centrifuge 14,000 x g for 15 min. Collect supernatant.

  • LC-MS/MS Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide (2.1 x 100 mm, 1.7 µm). Critical: C18 columns often fail to retain polar betaines.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 60% B over 10 min.

  • Mass Transitions (MRM Mode):

    • Glycine Betaine: 118.1

      
       59.1 (Loss of trimethylamine).
      
    • This compound: 222.1

      
       163.1 (Loss of trimethylamine).
      
    • Note: The distinct parent mass (118 vs 222 Da) allows easy discrimination, but chromatographic separation is required to prevent ion suppression.

Protocol: Assessing Methyl Donor Potential (BHMT Assay)

To verify if a novel betaine analog acts as a donor:

  • Enzyme Source: Purified Recombinant Human BHMT or Rat Liver Cytosol.

  • Substrate Mix:

    • L-Homocysteine (2 mM)

    • Candidate Donor (this compound) (2 mM)

    • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Incubation: 37°C for 60 minutes.

  • Detection: Derivatize with OPA (o-phthalaldehyde) and measure Methionine production via HPLC-FLD or LC-MS.

  • Validation: No Methionine peak = No Donor Activity.

Part 4: Visualization of Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Tissue/Plasma) Extract Extraction (80% MeOH, 4°C) Sample->Extract Centrifuge Centrifugation (14,000g, 15m) Extract->Centrifuge HILIC HILIC Chromatography (Separates Polar Amines) Centrifuge->HILIC MS_Source ESI Source (+) HILIC->MS_Source MRM_GB MRM: 118->59 (Glycine Betaine) MS_Source->MRM_GB MRM_PB MRM: 222->163 (Phe Betaine) MS_Source->MRM_PB Data Quantification (Donor vs. Sink) MRM_GB->Data MRM_PB->Data

Figure 2: Analytical Separation Strategy. Workflow for distinguishing methyl donors (Glycine Betaine) from methyl sinks (this compound) using HILIC-MS/MS.

References

  • Role of Methyl Donors in One-Carbon Metabolism Source: National Institutes of Health (NIH) / PubMed Context: Defines the canonical role of Glycine Betaine and SAM in homocysteine remethylation. URL:[Link] (Search: "Methyl donors one-carbon metabolism BHMT")

  • Betaine-Homocysteine Methyltransferase (BHMT) Specificity Source: MDPI / PMC Context: Detailed kinetics of BHMT showing specificity for Glycine Betaine and inhibition by Dimethylglycine, excluding bulky analogs like this compound. URL:[Link]

  • Biosynthesis of Betaines in Plants Source: Frontiers in Plant Science Context: Describes the SAM-dependent methylation of amino acids to form betaines (sink activity). URL:[Link][2]

Sources

Comparative effects of Phenylalanine betaine and glycine on meat quality.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Amino Acid Derivatives in Meat Quality Engineering

Part 1: Executive Summary & Strategic Positioning

This guide analyzes three distinct compounds critical to meat quality modulation: Glycine (Gly) , Glycine Betaine (Betaine) , and the emerging bioactive Phenylalanine Betaine (Phe-Bet) .

While Glycine and Betaine are established exogenous feed additives used to manipulate carcass composition and water-holding capacity, this compound represents a next-generation biomarker and bioactive metabolite. Recent metabolomic profiling in premium beef (e.g., Pingliang Red Cattle) identifies Phe-Bet as a key differentiator in high-quality meat, synthesized primarily through gut microbiota transformation of dietary phenylalanine.

The Core Distinction:

  • Glycine & Betaine: Input-driven modulators (Feed

    
     Tissue).
    
  • This compound: Process-driven signature (Microbiome

    
     Metabolite 
    
    
    
    Quality).

Part 2: Technical Comparison & Mechanisms

Glycine (The Structural & Antioxidant Backbone)[1]
  • Mechanism: Glycine is the primary amino acid in collagen (approx. 33% of residues). Supplementation directly fuels connective tissue synthesis and serves as a rate-limiting precursor for Glutathione (GSH) , the body's master antioxidant.

  • Meat Quality Impact:

    • Texture: Enhances collagen solubility, reducing toughness in older animals.

    • Color Stability: Elevated GSH levels prevent myoglobin oxidation, extending the "cherry red" shelf life of fresh meat.

    • Drip Loss: Moderate improvement due to proteome stability.

Glycine Betaine (The Osmolyte & Methyl Donor)[2][3]
  • Mechanism: Acts as a bipolar zwitterion (osmolyte) to maintain cell volume under stress (e.g., transport, heat). Crucially, it donates methyl groups in the transmethylation cycle, sparing methionine and reducing energy expenditure on ion pumping.

  • Meat Quality Impact:

    • Fat Partitioning: Significantly reduces backfat thickness by promoting lipid mobilization (beta-oxidation) and protein synthesis.

    • Water Holding Capacity (WHC): Strongest effect among the three. Hydration shell formation around muscle proteins reduces drip loss during thawing/cooking.

This compound (The Microbiome-Quality Axis)[2][3][4][5][6]
  • Mechanism: A betainized derivative of phenylalanine (N,N,N-trimethylphenylalanine). Unlike Gly/Betaine, it is rarely added directly to feed but is produced endogenously by specific gut taxa (e.g., Lachnospiraceae) acting on dietary fiber and phenylalanine.

  • Meat Quality Impact:

    • Flavor Profile: Identified as a "discriminant metabolite" in premium beef breeds. It correlates with specific flavor notes (umami/kokumi complexity) and oxidative stability.

    • Stress Biomarker: Functions as a potent osmoprotectant in the gut-blood axis, potentially mitigating pre-slaughter stress effects (PSE meat) via the gut-brain axis.

Part 3: Comparative Data Analysis

The following table synthesizes experimental data from porcine (swine) and bovine (cattle) models.

FeatureGlycine (Gly) Glycine Betaine (Bet) This compound (Phe-Bet)
Primary Role Structural (Collagen) & AntioxidantMethyl Donor & OsmolyteGut-Derived Bioactive & Quality Biomarker
Drip Loss Reduction Moderate (-1.5 to -2.0%)High (-2.5 to -4.0%) Indirect (Correlative with high quality)
Fat Metabolism Neutral / Slight Lean IncreaseSignificant Fat Reduction (Backfat -12%)Associated with Intramuscular Fat (Marbling)
Meat Color (a)*Improved (Antioxidant protection)Improved (Cell integrity)High Correlation (Found in premium beef)
Flavor Contribution Sweet (mild)Sweet/UmamiComplex/Kokumi (Flavor modulator)
Source Synthetic / Hydrolyzed ProteinSugar Beet / SyntheticMicrobial Fermentation (Gut origin)

Key Insight: In finishing pigs, Betaine outperforms Glycine in carcass leanness and water retention. However, Phe-Bet is the superior indicator of metabolic sophistication and premium sensory attributes in beef.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways of these compounds: the direct utilization of Glycine/Betaine versus the microbiota-dependent synthesis of this compound.

MeatQualityPathways cluster_inputs Dietary Inputs cluster_mechanisms Physiological Mechanisms cluster_outcomes Meat Quality Outcomes Diet_Gly Dietary Glycine GSH Glutathione Synthesis (Antioxidant) Diet_Gly->GSH Collagen Collagen Synthesis (Connective Tissue) Diet_Gly->Collagen Diet_Bet Dietary Betaine Methyl Methyl Donation (Methionine Sparing) Diet_Bet->Methyl Osmolyte Osmotic Regulation (Cell Hydration) Diet_Bet->Osmolyte Diet_Phe Dietary Phenylalanine Microbiota Gut Microbiota Transformation (Lachnospiraceae) Diet_Phe->Microbiota Fiber Dietary Fiber/Bran Fiber->Microbiota Color Color Stability (a*) GSH->Color WHC Water Holding Capacity Collagen->WHC Lean Lean Muscle Yield Methyl->Lean Osmolyte->WHC PheBet This compound (Metabolite) Microbiota->PheBet Synthesis of This compound Flavor Premium Flavor Profile (Marbling/Taste) PheBet->Osmolyte Secondary Osmoprotection PheBet->Flavor

Caption: Divergent pathways of Glycine (Antioxidant/Structural), Betaine (Methylation/Osmotic), and this compound (Microbial/Flavor).

Part 5: Experimental Protocols

To validate these compounds in a development setting, the following self-validating protocols are recommended.

Protocol A: Quantification of this compound (Biomarker Discovery)

Use this to assess the "Premium Quality" signature of meat samples.

  • Sample Prep: Homogenize 50mg Longissimus dorsi muscle in 1mL cold methanol/water (80:20 v/v).

  • Extraction: Vortex for 1 min, sonicate for 10 min at 4°C, centrifuge at 14,000 x g for 15 min.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide).

    • Mobile Phase: A: 10mM Ammonium Acetate in H2O; B: Acetonitrile.

    • Target: Monitor MRM transition for this compound (Precursor m/z ~208.1

      
       Product ions).
      
  • Validation: Normalize against internal standard (d3-Betaine) and correlate with sensory panel scores (Umami/Kokumi).

Protocol B: Drip Loss & WHC Assessment (Functional Validation)

Use this to compare Glycine vs. Betaine efficacy.

  • Standardization: Cut muscle samples (80g) into standardized cubes (3x3x3 cm) exactly 45 mins post-mortem.

  • Suspension: Suspend samples in inflated, sealed plastic bags (avoiding contact with bag walls) at 4°C.

  • Measurement: Weigh samples at T=0, T=24h, and T=48h.

    • Calculation:Drip Loss (%) = ((Initial Weight - Final Weight) / Initial Weight) * 100

  • Causality Check: Parallel measurement of pH at 45min and 24h. If pH decline is identical but Drip Loss differs, the effect is structural/osmotic (Betaine) rather than glycolytic.

References

  • Consensus. (2024). Effects of glycine on meat quality and antioxidant status in pigs. Consensus.app. Link

  • Zhong, Y., et al. (2021). Dietary supplementation with betaine or glycine improves the carcass trait, meat quality and lipid metabolism of finishing mini-pigs. Animal Nutrition, 7(2), 376-383. Link

  • BenchChem. (2024). This compound: Chemical Structure and Biological Activity. BenchChem. Link

  • Ma, X., et al. (2019). Effect of amino acids and their derivatives on meat quality of finishing pigs.[1] Journal of Animal Science and Biotechnology. Link

  • Koistinen, V. M., et al. (2019). Contribution of gut microbiota to metabolism of dietary glycine betaine in mice and in vitro colonic fermentation.[2] Microbiome, 7, 103. Link

  • Niu, Y., et al. (2025). Multi-Omics Mining of Characteristic Quality Factors Boosts the Brand Enhancement of the Geographical Indication Product—Pingliang Red Cattle. International Journal of Molecular Sciences. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Phenylalanine Betaine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide supersedes generic "non-hazardous" waste protocols. While Phenylalanine Betaine (CAS: 56755-22-7) is often classified as non-hazardous under GHS criteria, its zwitterionic nature and quaternary ammonium structure dictate specific disposal pathways to prevent environmental bio-accumulation and ensure clean incineration.

The Core Directive: Treat this compound as Regulated Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems (sink disposal), despite its high water solubility.

Pre-Disposal Assessment: The Science of the Substance

To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound is not a simple salt; it is a zwitterion with a permanent positive charge on the nitrogen and a negative charge on the carboxylate group.[1]

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)High potential for dust generation during transfer.[2][3]
Solubility High (Water)Critical: Rapidly dissolves in aqueous waste streams; difficult to filter out once mixed.[2][3]
Thermal Stability High Melting Point (>200°C)Requires high-temperature incineration for complete destruction.[2][3]
Chemical Class Quaternary Ammonium / Amino AcidNitrogen-rich; incineration may generate NOx.[2][3] Must be flagged for waste handlers.
Hygroscopicity Moderate to HighTendency to clump; store waste containers tightly sealed to prevent "brick" formation.[2][3]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Excess Reagent or Spills)

Context: You have expired pure substance or a spill on the benchtop.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates). The quaternary amine structure is stable, but mixing with strong oxidizers in a waste bin can create exothermic risks.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling:

    • Primary Name: this compound.[4]

    • Constituents: N,N,N-trimethyl-L-phenylalanine (>98%).[2][3]

    • Hazard Tag: "Non-Regulated Organic Solid" (unless mixed with hazardous solvents).

  • Spill Cleanup:

    • Dry Spill: Use a scoop or dustpan. Avoid creating dust.[5][6][7][8][9]

    • Wet Spill: Absorb with vermiculite or clay-based absorbent. Do not use paper towels alone, as they can become pyrophoric if the betaine is contaminated with other reactive agents.

Scenario B: Aqueous Waste (Reaction Mixtures/Eluents)

Context: You have dissolved the betaine in water, methanol, or acetonitrile for HPLC/LC-MS.[2]

  • pH Check: Ensure the waste stream is between pH 5 and 9. Extreme pH can degrade the container or cause unexpected off-gassing when consolidated.

  • Solvent Segregation (Critical Step):

    • If dissolved in Water/Buffer: Segregate into "Aqueous Waste - Organic Contaminated."

    • If dissolved in MeOH/ACN: Segregate into "Non-Halogenated Organic Solvents."

    • If dissolved in DCM/Chloroform: Segregate into "Halogenated Organic Solvents."

  • Deactivation: No chemical deactivation (e.g., bleach) is required or recommended. Bleach can react with amines to form chloramines; avoid this.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision matrix for disposal. This self-validating logic ensures the material ends up in the correct incineration stream.

DisposalWorkflow Start Waste Generated: This compound StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste StateCheck->SolidStream Powder/Crystals LiquidStream Liquid/Solution Waste StateCheck->LiquidStream Dissolved BinA Bin A: Solid Chemical Waste (Incineration) SolidStream->BinA Pack in HDPE SolventCheck Identify Solvent Matrix LiquidStream->SolventCheck BinB Bin B: Non-Halogenated Organic (High BTU Fuel Blending) SolventCheck->BinB Methanol, Ethanol, Acetonitrile BinC Bin C: Halogenated Organic (Dedicated Incineration) SolventCheck->BinC DCM, Chloroform BinD Bin D: Aqueous Chemical Waste (Water Treatment/Incineration) SolventCheck->BinD Water, Buffers

Figure 1: Decision matrix for segregating this compound waste streams based on solvent composition.[2][3]

Safety & Self-Validating Systems

To ensure this protocol works, you must implement a Self-Validating System . This means the safety measures are integrated into the workflow, not added as an afterthought.

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationCausality / Reason
Gloves Nitrile (0.11 mm min thickness)Protects against skin absorption.[2][3] Latex is permeable to many organic modifiers used with betaines.
Eye Protection Chemical Splash GogglesCrystalline powders can become airborne projectiles; standard safety glasses allow dust entry from the side.[2][3]
Respiratory N95 or Fume HoodInhalation of quaternary ammonium dusts can cause respiratory irritation (mucous membrane inflammation).[2][3]
The "Buddy Check" Validation

Before closing a waste container, verify:

  • No Oxidizers: Check the log on the waste container. Are there nitrates or peroxides? If yes, STOP . Start a new container.

  • Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion during transport.

Regulatory Framework & Compliance

While this compound is not explicitly listed in the US EPA's "P" or "U" lists (acute hazardous wastes), it falls under the "General Duty Clause" of OSHA and standard RCRA requirements for chemical waste.

  • RCRA (USA): Dispose of as non-hazardous chemical waste unless mixed with listed solvents (e.g., F-listed solvents like Methanol/Acetone). If mixed with solvents, the solvent dictates the hazardous waste code (e.g., D001 for Ignitable).

  • REACH (EU): Ensure the waste is sent to a certified incineration plant. Do not discharge to surface waters (H412 equivalent precautions for quaternary compounds).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10243542, this compound. Retrieved from [Link][3]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link][3]

Sources

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